GSK872
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBTQNFAPKACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK872: A Comprehensive Selectivity Profile for Research Professionals
An In-Depth Technical Guide
This technical guide provides a detailed overview of the selectivity profile of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and potential therapeutic applications of this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathway.
Introduction
This compound is a small molecule inhibitor that has garnered significant interest for its high affinity and selectivity towards RIPK3, a key serine-threonine kinase involved in the execution of necroptosis, a form of programmed necrotic cell death. Understanding the precise selectivity profile of this compound is crucial for its application as a chemical probe to investigate the roles of RIPK3 in various physiological and pathological processes, as well as for its potential development as a therapeutic agent.
Quantitative Selectivity Profile
This compound exhibits a highly potent and selective inhibitory activity against RIPK3. The following tables summarize the key quantitative data regarding its binding affinity and kinase inhibition.
Table 1: In Vitro Inhibitory Activity of this compound against RIPK3
| Parameter | Value (nM) | Assay Type |
| IC50 (Binding) | 1.8[1][2] | Biochemical Kinase Binding Assay |
| IC50 (Kinase Activity) | 1.3[1][3][4][5] | Cell-Free Kinase Activity Assay |
Table 2: Kinase Selectivity Profile of this compound
| Target | Selectivity Fold vs. RIPK3 | Screening Panel | Concentration Tested |
| RIPK1 | >1000[3] | Broad Kinase Panel | 1 µM[1] |
| Panel of 300 Kinases | >1000[3][4] | Broad Kinase Panel | 1 µM[1][2] |
As the data indicates, this compound is a nanomolar inhibitor of RIPK3 with exceptional selectivity against a wide range of other kinases, including the closely related RIPK1. This high degree of selectivity makes it an invaluable tool for dissecting RIPK3-specific signaling pathways.
Cellular Activity and Off-Target Effects
In cellular contexts, this compound effectively blocks necroptosis induced by various stimuli, including TNF-α, Toll-like receptor 3 (TLR3) ligands, and viral infections.[3][4][5] However, it is important to note that at higher concentrations (typically in the range of 3-10 µM), this compound has been observed to induce caspase-8-mediated apoptosis.[3][4][5] This on-target toxicity is a critical consideration for experimental design and data interpretation.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to determine the selectivity profile of this compound.
Biochemical Kinase Inhibition Assay (e.g., Fluorescence Polarization)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase.
Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The detection of the phosphorylated product is often achieved using a phosphospecific antibody coupled to a fluorescent reporter.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant RIPK3 enzyme to the desired concentration in the kinase reaction buffer.
-
Prepare a solution of the peptide substrate and ATP at concentrations optimized for the assay.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the RIPK3 enzyme, the peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a fluorescently labeled phosphospecific antibody that binds to the phosphorylated substrate.
-
Measure the fluorescence polarization or other fluorescence-based signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Binding Assay (e.g., LanthaScreen™)
This assay measures the direct binding of a test compound to the kinase of interest.
Principle: This assay often employs a competitive binding format using a fluorescently labeled tracer that binds to the kinase's ATP pocket. An inhibitor will compete with the tracer for binding, resulting in a change in the fluorescence signal (e.g., FRET).
General Protocol:
-
Reagent Preparation:
-
Prepare a binding assay buffer.
-
Dilute the tagged recombinant RIPK3 enzyme and a corresponding europium-labeled antibody to the desired concentrations.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Binding Reaction:
-
In a microplate, add the this compound dilutions.
-
Add the mixture of the RIPK3 enzyme and the europium-labeled antibody.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Detection:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor and donor fluorophores.
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Cellular Necroptosis Assay
This assay assesses the ability of a compound to inhibit necroptosis in a cellular model.
Principle: Necroptosis is induced in a susceptible cell line, and cell viability is measured in the presence and absence of the test compound.
General Protocol:
-
Cell Culture:
-
Plate a necroptosis-sensitive cell line (e.g., HT-29 or L929) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
-
Induction of Necroptosis:
-
Induce necroptosis by adding a combination of stimuli, such as TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK, to block apoptosis).
-
-
Incubation:
-
Incubate the cells for a sufficient time to allow for cell death to occur (e.g., 18-24 hours).
-
-
Viability Measurement:
-
Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
-
Data Analysis:
-
Normalize the viability data to untreated controls.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value for necroptosis inhibition.
-
Signaling Pathway Visualization
The following diagram illustrates the canonical necroptosis signaling pathway and highlights the point of intervention by this compound.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of RIPK3 kinase activity. Its well-defined selectivity profile, particularly its minimal off-target effects on a broad range of kinases at concentrations effective for RIPK3 inhibition, establishes it as a superior chemical tool for investigating the biological functions of RIPK3. Researchers should, however, remain cognizant of the potential for inducing apoptosis at higher concentrations. The experimental protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors.
References
The Role of GSK872 in Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This cell death modality is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). GSK872 has been identified as a highly potent and selective small-molecule inhibitor of RIPK3 kinase activity, making it an invaluable chemical probe for dissecting the necroptotic pathway and a potential therapeutic lead. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction to Necroptosis
Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death.[1] Morphologically, it is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response.[2] The pathway can be initiated by various stimuli, including signals from death receptors like TNFR1, Toll-like receptors (TLRs), and viral sensors.[1][2] The central regulatory axis of necroptosis consists of the serine/threonine kinases RIPK1 and RIPK3, and their substrate, the pseudokinase MLKL.[3]
This compound: A Specific Inhibitor of RIPK3
This compound is a potent and highly selective inhibitor of RIPK3.[4][5] It functions by binding to the kinase domain of RIPK3, thereby preventing its autophosphorylation and its subsequent phosphorylation of MLKL, which is the terminal and executing step in the necroptosis cascade.[6][7] This blockade effectively halts the signaling pathway before the loss of plasma membrane integrity.
Mechanism of Action
Upon stimulation (e.g., by TNFα in the absence of caspase-8 activity), RIPK1 and RIPK3 are recruited to form a functional amyloid-like signaling complex known as the necrosome.[1][8] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the full activation of RIPK3. This compound directly inhibits the catalytic activity of RIPK3, preventing the phosphorylation of MLKL.[6] This action stops the subsequent oligomerization of MLKL and its translocation to the plasma membrane, thus preventing cell lysis.[8][9] this compound has been shown to be highly selective for RIPK3, with over 1000-fold selectivity against a panel of 300 other kinases, including the closely related RIPK1.[4][5][10]
Quantitative Data on this compound Activity
The potency of this compound has been characterized in both cell-free biochemical assays and cell-based necroptosis models. A notable shift in potency is typically observed between these assay formats, with higher concentrations required for efficacy in cellular environments.[11][12]
| Assay Type | Target/System | Potency (IC₅₀ / EC₅₀) | References |
| Cell-Free Assays | |||
| Kinase Activity Assay (ADP-Glo) | Recombinant Human RIPK3 | 1.3 nM (IC₅₀) | [2][4][11][13][14] |
| Binding Assay (Fluorescence Polarization) | RIPK3 Kinase Domain | 1.8 nM (IC₅₀) | [2][6][11][12][15] |
| Kinase Activity Assay | Recombinant Human RIPK1 | >1000-fold less potent vs RIPK3 | [4][5][11] |
| Cell-Based Assays | |||
| TNF-induced Necroptosis | Human HT-29 Cells | ~1.51 µM (EC₅₀) | [6] |
| TNF-induced Necroptosis | Murine 3T3-SA Cells | Effective at 0.3 - 3 µM | [4][11] |
| TLR3-induced Necrosis | Fibroblasts | Effective Inhibition Shown | [4][5][10] |
| Necroptosis Inhibition | Primary Human Neutrophils | Effective Inhibition Shown | [4][5][11] |
Note: IC₅₀ (half-maximal inhibitory concentration) refers to the concentration of an inhibitor required to block 50% of a specific biochemical function. EC₅₀ (half-maximal effective concentration) refers to the concentration required to obtain 50% of the maximum biological effect in a cell-based assay.
Signaling Pathway Visualization
The following diagrams illustrate the canonical necroptosis pathway and the specific inhibitory point of this compound.
References
- 1. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rndsystems.com [rndsystems.com]
- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 14. This compound, Necroptosis inhibitor (CAS 1346546-69-7) | Abcam [abcam.com]
- 15. medchemexpress.com [medchemexpress.com]
GSK872: A Chemical Probe for Interrogating RIPK3 Function
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in a growing number of physiological and pathological processes, including inflammation, infectious disease, and neurodegeneration. Understanding the precise function of RIPK3 in these contexts is crucial for the development of novel therapeutics. GSK872 has emerged as a potent and selective chemical probe for elucidating the biological roles of RIPK3. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a framework for its validation as a chemical probe.
Quantitative Data for RIPK3 Inhibitors
The following tables summarize the key quantitative data for this compound and other notable RIPK3 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: Biochemical Potency of RIPK3 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | Human RIPK3 | Kinase Activity (ADP-Glo) | 1.3 | - | [1][2][3][4] |
| Human RIPK3 | Binding (Fluorescence Polarization) | 1.8 | - | [2][4] | |
| GSK843 | Human RIPK3 | Kinase Activity (ADP-Glo) | 6.5 | - | [5][6][7] |
| Human RIPK3 | Binding (Fluorescence Polarization) | 8.6 | - | [5][6][7] | |
| GSK840 | Human RIPK3 | Kinase Activity (ADP-Glo) | 0.3 | - | [7][8] |
| Human RIPK3 | Binding (Fluorescence Polarization) | 0.9 | - | [7][8] | |
| Zharp-99 | Human RIPK3 | Kinase Activity | More potent than this compound | 1.35 | [9][10][11] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Concentration | % Inhibition | Reference |
| RIPK3 | Kinase Activity | 1.3 nM (IC50) | 50% | [1][2][3][4] |
| RIPK1 | Kinase Activity | 1 µM | No significant inhibition | [1][2] |
| Panel of ~300 kinases | Kinase Activity | 1 µM | >99% of kinases not inhibited | [1][2] |
Note on Off-Target Effects: While highly selective for RIPK3, it is crucial to note that at higher concentrations (typically >3-10 µM), this compound has been observed to induce apoptosis in a RIPK3-dependent manner.[1][3] This on-target toxicity should be carefully considered in experimental design.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the RIPK3-mediated necroptosis pathway and a general workflow for validating a chemical probe.
RIPK3-Mediated Necroptosis Signaling Pathway
Caption: TNFα-induced necroptosis pathway and the inhibitory action of this compound.
General Workflow for Chemical Probe Validation
Caption: A generalized workflow for the validation of a chemical probe.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide step-by-step methodologies for key assays used to characterize the function of this compound.
In Vitro RIPK3 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the in vitro potency of RIPK3 inhibitors.
Materials:
-
Recombinant human RIPK3 (e.g., GST-tagged)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing recombinant RIPK3 and MBP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for RIPK3 if known, or a standard concentration (e.g., 10 µM) can be used.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Necroptosis Assay in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of this compound's inhibitory effect.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNFα
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Necroptosis Induction: Add a cocktail of human TNFα (final concentration ~20-40 ng/mL), Smac mimetic (final concentration ~100 nM), and z-VAD-fmk (final concentration ~20 µM) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot against the this compound concentration to determine the cellular EC50.
Western Blot for Phospho-MLKL
This protocol details the detection of phosphorylated MLKL (p-MLKL), a key downstream marker of RIPK3 activation, by western blotting.
Materials:
-
Cells treated as described in the cellular necroptosis assay.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-MLKL (e.g., pS358 for human) and anti-total MLKL.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total MLKL and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-MLKL to total MLKL can be calculated to assess the level of RIPK3-mediated MLKL phosphorylation.
Conclusion
This compound is a valuable and widely used chemical probe for investigating the function of RIPK3 in necroptosis and other cellular processes. Its high potency and selectivity make it a powerful tool for dissecting the intricacies of RIPK3 signaling. However, researchers must be mindful of its potential to induce apoptosis at higher concentrations and should include appropriate controls in their experimental designs. By following the detailed protocols and validation framework outlined in this guide, scientists can confidently employ this compound to advance our understanding of RIPK3 biology and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ulab360.com [ulab360.com]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
In Vitro Characterization of GSK872: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characteristics of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information presented herein is intended to support researchers and professionals in the fields of cell biology, inflammation, and drug discovery in their investigation of necroptosis and the therapeutic potential of RIPK3 inhibition.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of RIPK3, a critical mediator of necroptosis, a form of programmed cell death. By binding to the ATP-binding pocket of the RIPK3 kinase domain, this compound effectively blocks the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1] This inhibition prevents the oligomerization and translocation of MLKL to the plasma membrane, thereby halting the execution of the necroptotic cell death program.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro activity, compiled from various biochemical and cell-based assays.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Notes |
| RIPK3 Kinase Inhibition (IC50) | 1.3 nM | Cell-free biochemical assay.[3][4][5][6][7] |
| RIPK3 Binding Affinity (IC50) | 1.8 nM | Binds to the RIPK3 kinase domain.[3][4][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Inducing Agent | IC50 / Effective Concentration | Notes |
| HT-29 | Necroptosis Inhibition | TNF-α, SMAC mimetic, z-VAD-FMK | Concentration-dependent | A 100- to 1000-fold shift in IC50 is observed compared to biochemical assays.[3][8] |
| 3T3-SA | Necroptosis Inhibition | TNF-α, z-VAD-FMK | 0.3, 1, 3 µM | Inhibition of TNF-induced cell death.[3][6][7] |
| Primary Human Neutrophils | Necroptosis Inhibition | - | Not specified | Blocks necroptosis.[3][6][7] |
| Fibroblasts | Necrosis Inhibition | TLR3 activation | Not specified | Inhibits TLR3-induced necrosis.[6][7] |
| R28 (retinal ganglion cells) | Cell Viability | Glutamate | 40 µM (peak effect) | Promoted cell viability in a dose-dependent manner.[9] |
Table 3: Selectivity and Off-Target Effects
| Target | Activity | Notes |
| RIPK1 Kinase | No inhibition | Fails to inhibit RIPK1 kinase directly.[3] |
| Panel of 300 Kinases | Minimal cross-reactivity | At 1 µM, fails to inhibit most of the 300 human protein kinases tested.[3][6][7] |
| Apoptosis Induction | Induces apoptosis | Observed at higher concentrations (typically > 3-10 µM).[1][6][7] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound activity in vitro.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro experiments to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell-Based Necroptosis Inhibition Assay
Objective: To determine the potency of this compound in inhibiting induced necroptosis in a cellular context.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 or murine L929 cells).[1]
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Necroptosis-inducing agents:
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 30 µM.[2] Include a vehicle control (DMSO).
-
Pre-treatment: Remove the culture medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.[1][2]
-
Necroptosis Induction: Add the necroptosis-inducing agents (TNF-α, SMAC mimetic, and z-VAD-FMK) to the appropriate wells. The pan-caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis.[1]
-
Incubation: Incubate the plate for a sufficient time to induce cell death (e.g., 18-24 hours).[2]
-
Cell Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 for necroptosis inhibition.
Western Blot Analysis of RIPK3 and MLKL Phosphorylation
Objective: To confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of RIPK3 and its substrate MLKL.
Materials:
-
Cells treated as described in the necroptosis inhibition assay.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated RIPK3 and MLKL in this compound-treated samples to the vehicle-treated control. A decrease in the phosphorylated forms of these proteins indicates successful inhibition by this compound.[1]
Safety and Toxicity Profile
A critical consideration when using this compound is its potential to induce apoptosis at higher concentrations (typically above 3-10 µM).[1][6][7] This on-target toxicity is thought to be mediated by a conformational change in RIPK3 upon inhibitor binding, which can lead to the recruitment of RIPK1 and the activation of caspase-8, initiating the apoptotic cascade.[10] Researchers should therefore perform careful dose-response studies to identify a concentration that effectively inhibits necroptosis without inducing significant apoptosis in their specific experimental model.[2] The inclusion of a pan-caspase inhibitor like z-VAD-FMK can help to distinguish between necroptotic and apoptotic cell death pathways.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. GSK' 872 (GSK2399872A) | RIPK3 inhibitor | CAS 1346546-69-7 | Buy GSK' 872 (GSK2399872A) from Supplier InvivoChem [invivochem.com]
- 9. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
GSK872: A Technical Guide to its Effects on Cellular Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK872 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of programmed necrotic cell death.[1] Emerging evidence highlights the crucial role of necroptosis in the pathogenesis of various inflammatory diseases, making RIPK3 a compelling therapeutic target.[2][3][4] This technical guide provides an in-depth overview of the effects of this compound on cellular models of inflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by binding to the kinase domain of RIPK3 with high affinity, thereby inhibiting its kinase activity.[1][2] This action prevents the subsequent phosphorylation of the Mixed Lineage Kinase Domain-Like protein (MLKL), a critical downstream event in the execution of necroptosis.[2] By blocking the RIPK1/RIPK3/MLKL signaling cascade, this compound effectively inhibits necroptotic cell death and the subsequent release of damage-associated molecular patterns (DAMPs) that can trigger and amplify inflammatory responses.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various assays and cellular models.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 / EC50 | Reference |
| Cell-free kinase assay | RIPK3 | Human | 1.3 nM (IC50) | [1] |
| Cell-free binding assay | RIPK3 kinase domain | Human | 1.8 nM (IC50) | [1][2] |
| Cell-based necroptosis assay | HT-29 cells | Human | 1.51 µM (EC50) | [7] |
| Cell-based necroptosis assay | 3T3-SA cells | Murine | 0.3 - 3 µM (Effective Conc.) | [1] |
Note: A significant shift in potency is often observed between cell-free biochemical assays and cell-based assays, which can be 100- to 1000-fold.[1][4] This is attributed to factors such as cell permeability and protein binding.
Table 2: Effects of this compound on Inflammatory Markers in Cellular Models
| Cell Line/Model | Inflammatory Stimulus | This compound Concentration | Effect on Inflammatory Markers | Reference |
| R28 (retinal ganglion cells) | Glutamate | 40 µM | Inhibited upregulation of TNF-α, IL-6, and IL-1β mRNA. Markedly inhibited upregulation of NLRP3, pro-caspase-1, cleaved-caspase-1, and IL-1β proteins. | [5] |
| HBE (human bronchial epithelial cells) | Particulate matter (PM) | 5 µM | Significantly reduced PM-induced expression of IL-6 and IL-8 at both mRNA and protein levels. | [1] |
| BV2 (microglial cells) & SH-SY5Y (neuronal cells) | MPTP (in vivo model) | Not specified in vitro | Inhibited microglial activation and the expression of inflammatory mediators including NLRP3, IL-1β, IL-6, and TNF-α. | [3][8] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + z-VAD-FMK | 5 µM | Inhibited LPS/z-VAD-induced expression of inflammatory cytokines including TNFα, CCL3, and CXCL1. | [9] |
| THP-1 (human monocytic cells) | LPS + ATP | 5 mM | Suppressed the activation of NLRP3 inflammasome with reduction of IL-1β and IL-18 production. | [10][11] |
Key Signaling Pathways
This compound primarily impacts the necroptosis signaling pathway, which has significant crosstalk with inflammatory pathways, most notably the NLRP3 inflammasome.
Necroptosis Signaling Pathway
Crosstalk with NLRP3 Inflammasome
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.
Induction of Necroptosis in HT-29 Cells
Objective: To induce necroptosis in a well-characterized cell line to assess the inhibitory effect of this compound.
Materials:
-
HT-29 human colorectal adenocarcinoma cells[2]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride (stock solution in DMSO)[7]
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.[2]
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Final concentrations may range from 0.01 to 10 µM.[7] Aspirate the old medium from the cells and add the medium containing this compound or a DMSO vehicle control. Incubate for 1-2 hours.[2]
-
Necroptosis Induction: Add a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor to the wells. The pan-caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis.[2]
-
Incubation: Incubate the plate for a predetermined time sufficient to induce cell death (e.g., 4-8 hours for protein analysis, 18-24 hours for viability).[2][12]
-
Assessment: Measure cell viability using a suitable assay or lyse the cells for subsequent protein analysis by Western blot.
Western Blot Analysis of Necroptosis Pathway Proteins
Objective: To provide direct evidence of this compound's inhibitory effect on the necroptosis pathway by detecting the phosphorylation status of key proteins.
Materials:
-
Cell lysates from the necroptosis induction experiment
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)[2]
-
Primary antibodies against:
-
Phospho-RIPK3
-
RIPK3
-
Phospho-MLKL
-
MLKL
-
GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer. Using BSA is recommended for phospho-specific antibodies to reduce background.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[2]
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control. A decrease in the phosphorylated forms of RIPK3 and MLKL upon treatment with this compound provides direct evidence of its inhibitory effect.[2]
Conclusion
This compound is a valuable research tool for investigating the role of RIPK3-mediated necroptosis in inflammatory processes. Its high potency and selectivity allow for the specific interrogation of this pathway in various cellular models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting RIPK3 in inflammatory diseases. At higher concentrations (typically 3-10 µM), this compound has been observed to induce apoptosis, a factor that should be considered in experimental design.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced RIPK3 Kinase Activity-dependent Lytic Cell Death in M1 but Not M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
An In-depth Technical Guide to the Structural Basis of GSK872 Inhibition of RIPK3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Receptor-Interacting Protein Kinase 3 (RIPK3) is a pivotal serine/threonine kinase that functions as a central regulator of necroptosis, a form of regulated, pro-inflammatory cell death. The kinase activity of RIPK3 is essential for the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), which executes the final steps of membrane rupture. Given its role in various inflammatory and degenerative diseases, RIPK3 has emerged as a significant therapeutic target. GSK872 is a highly potent and selective inhibitor of RIPK3, making it an invaluable chemical probe for studying necroptosis and a foundational molecule for therapeutic development. This guide details the structural and molecular basis of this compound's interaction with RIPK3, summarizes its inhibitory activity, and provides detailed experimental protocols for its characterization.
The Necroptosis Signaling Pathway
Necroptosis is a regulated cell death pathway that can be initiated by various stimuli, most notably through the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where apoptosis is blocked (e.g., by viral proteins or chemical inhibitors of caspases like z-VAD-FMK), RIPK1 and RIPK3 are recruited into a cytosolic complex known as the necrosome. Within this complex, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the full activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to cell lysis.[1][2][3][4]
Quantitative Data for this compound Inhibition
This compound demonstrates high affinity and potent inhibitory activity against RIPK3 in biochemical assays, with remarkable selectivity over other kinases.[5][6][7][8] However, a notable shift in potency is observed between cell-free and cell-based assays, typically requiring higher concentrations for efficacy in a cellular context.[5][9]
Table 1: Biochemical Potency of this compound Against RIPK3
| Parameter | Value | Assay Type | Notes |
|---|---|---|---|
| IC₅₀ (Binding) | 1.8 nM | Fluorescence Polarization | Measures direct binding affinity to the RIPK3 kinase domain.[5][7][8][10] |
| IC₅₀ (Kinase Activity) | 1.3 nM | ADP-Glo / Radiometric | Measures inhibition of RIPK3's catalytic activity.[5][6][7][8] |
Table 2: Kinase Selectivity Profile of this compound
| Parameter | Value | Assay Type | Notes |
|---|---|---|---|
| Kinome Selectivity | >1000-fold | Kinase Panel Screen | Selective for RIPK3 over a panel of 300-400 other human kinases.[6][11] |
| RIPK1 Inhibition | No significant inhibition | Direct Kinase Assay | Fails to inhibit the closely related RIPK1 kinase.[5][6] |
Table 3: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ | Notes |
|---|---|---|---|
| TNF-induced Necroptosis | HT-29 (Human) | 100 - 1000 nM | A 100- to 1000-fold shift in IC₅₀ is observed compared to biochemical assays.[5][9] |
| TNF-induced Necroptosis | 3T3-SA (Murine) | Concentration-dependent | Effective at blocking necroptosis in murine cells.[5][6] |
| Apoptosis Induction | Various | 3 - 10 µM | At higher concentrations, this compound can paradoxically induce caspase-dependent apoptosis.[6][12] |
Structural Basis of Inhibition
The mechanism of this compound action is defined by its direct binding to the ATP-binding pocket of the RIPK3 kinase domain. The co-crystal structure of the mouse RIPK3 kinase domain in complex with this compound (PDB ID: 9IWW) reveals that this compound is a Type I inhibitor.[13] This class of inhibitors binds to the active (DFG-in) conformation of the kinase, directly competing with ATP.
Structural studies show that this compound stabilizes an inactive conformation of RIPK3, preventing the conformational changes required for catalytic activity and substrate binding.[14] This interaction prevents the phosphorylation of MLKL, thereby halting the execution of necroptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibition of RIPK3 by this compound.
In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of recombinant RIPK3 by quantifying the amount of ADP produced during the phosphotransferase reaction.
Workflow:
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM DTT)[12][15]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare a vehicle control using DMSO alone.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to RIPK3 activity.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Necroptosis Assay
This protocol assesses the ability of this compound to protect cells from induced necroptosis by measuring cell viability.
Materials:
-
HT-29 or other suitable cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α, human or mouse as appropriate)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Crystal Violet)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.[16]
-
Inhibitor Pre-treatment: Pre-incubate the cells with serially diluted concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 1-2 hours.[16]
-
Necroptosis Induction: Add the necroptotic stimuli to the wells. A typical combination for HT-29 cells is TNF-α (20-40 ng/mL), a Smac mimetic (100 nM), and z-VAD-FMK (20 µM).[15][16] The caspase inhibitor is critical to prevent apoptosis and ensure cell death occurs via necroptosis.
-
Incubation: Incubate the cells for 4-24 hours, depending on the cell line and experimental goals.
-
Viability Measurement:
-
At the end of the incubation period, add the chosen cell viability reagent according to the manufacturer's instructions.
-
Measure the output (luminescence, fluorescence, or absorbance) with a plate reader.
-
-
Data Analysis: Normalize the viability data to the untreated or DMSO-treated controls. Plot the cell viability against the this compound concentration to determine the IC₅₀ for necroptosis inhibition.
Western Blot for Phospho-MLKL
This protocol provides a method to directly observe the inhibition of the RIPK3 signaling cascade by measuring the phosphorylation of its direct substrate, MLKL.
Procedure:
-
Experiment Setup: Perform a cell-based necroptosis assay as described in section 5.2, typically in 6-well plates to obtain sufficient protein lysate. Include controls for untreated cells, cells with stimuli + DMSO, and cells with stimuli + this compound.
-
Lysate Preparation:
-
After the treatment period (e.g., 4-8 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.[16]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample via SDS-PAGE on an 8-12% gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[16]
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis: Quantify the band intensities for p-MLKL using densitometry software. Compare the levels of p-MLKL in this compound-treated samples to the DMSO control to confirm the dose-dependent inhibition of RIPK3 activity in a cellular context. It is recommended to also probe for total MLKL and a loading control (e.g., GAPDH or β-actin) for normalization.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9iww - Crystal structure of the mouse RIP3 kinase domain in complexed with GSK'872 - 概要 - 日本蛋白質構造データバンク [pdbj.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 16. benchchem.com [benchchem.com]
GSK872 and its Impact on the Necrosome Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a pro-inflammatory mode of cell death implicated in a spectrum of human pathologies, including inflammatory diseases and neurodegeneration. Central to this pathway is the formation of the necrosome, a multi-protein complex that executes cell death. This guide provides an in-depth technical overview of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key component of the necrosome. We will explore the mechanism of action of this compound, its impact on the necrosome complex, and provide detailed experimental protocols for its study.
The Necroptosis Signaling Pathway and the Necrosome
Necroptosis is a regulated cell death pathway that is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α).[1] The core of the necroptotic signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2][3] Upon activation, RIPK1 and RIPK3 assemble into a complex known as the necrosome.[4] Within this complex, RIPK3 becomes auto-phosphorylated and, in turn, phosphorylates its downstream substrate, the Mixed Lineage Kinase Domain-Like protein (MLKL).[1][4] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane rupture and lytic cell death.[2]
Signaling Pathway Diagram
Caption: Necroptosis signaling pathway initiated by TNF-α, leading to the formation of the necrosome and culminating in MLKL-mediated cell death. This compound specifically inhibits RIPK3 kinase activity.
This compound: A Selective RIPK3 Inhibitor
This compound is a potent and highly selective small molecule inhibitor of RIPK3 kinase activity.[1][5] By binding to the kinase domain of RIPK3, this compound prevents the phosphorylation of MLKL, thereby halting the necroptotic cascade.[1] It is a valuable tool for dissecting the role of RIPK3-mediated necroptosis in various physiological and pathological contexts.
Quantitative Data for this compound
| Parameter | Value | Reference(s) |
| Target | RIPK3 Kinase | [1][5] |
| IC50 (Kinase Activity) | 1.3 nM | [1][5][6][7] |
| IC50 (Binding Affinity) | 1.8 nM | [1][5][6][7] |
| Selectivity | >1000-fold over ~300 other kinases | [8] |
| Cell-based EC50 | 100-1000 fold higher than biochemical IC50 | [7][9] |
| Apoptosis Induction | Observed at concentrations >3-10 µM | [10] |
Experimental Protocols
Workflow for Validating this compound Inhibition of RIPK3
Caption: A generalized experimental workflow to assess the inhibitory effect of this compound on the necrosome complex.
Cell Culture and Necroptosis Induction
-
Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929) are commonly used models for studying necroptosis.[1]
-
Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.[1]
-
Inhibitor Pre-treatment: Pre-incubate cells with this compound (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO) for 1-2 hours.[1]
-
Necroptosis Induction: Treat cells with a combination of TNF-α (20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for 4-8 hours.[1] The caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis.[1]
Western Blot Analysis for Phosphorylated Necrosome Components
This protocol is designed to detect the phosphorylation status of RIPK3 and MLKL, key indicators of necrosome activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[2]
-
Analysis: A dose-dependent decrease in the phosphorylation of RIPK3 and MLKL in this compound-treated cells confirms its inhibitory activity.[1]
Co-Immunoprecipitation (Co-IP) of the Necrosome Complex
This protocol aims to isolate the RIPK1-RIPK3 complex to assess the effect of this compound on necrosome assembly.
-
Cell Lysis: Following necroptosis induction, wash cells with ice-cold PBS and lyse with IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).[11][12]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C and then discard the beads.[13]
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer (a less stringent version of the lysis buffer).[14]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.[14]
-
Analysis: Analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.[14] this compound is not expected to directly inhibit the formation of the RIPK1-RIPK3 complex but will prevent the downstream signaling.[15]
MLKL Oligomerization Assay (Non-reducing PAGE)
This assay visualizes the formation of MLKL oligomers, a critical step in the execution of necroptosis.
-
Cell Lysis: Lyse cells in a buffer without reducing agents (e.g., Triton X-100-based buffer).[2]
-
Sample Preparation:
-
Electrophoresis and Western Blotting:
-
Analysis: Look for the appearance of high molecular weight bands corresponding to MLKL trimers (~160 kDa) and higher-order oligomers in the necroptosis-induced samples, and their reduction in the presence of this compound.[2]
Conclusion
This compound is a powerful and specific tool for the investigation of RIPK3-mediated necroptosis. Its ability to potently inhibit the kinase activity of RIPK3 allows for the precise dissection of the role of the necrosome in various disease models. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the on-target effects of this compound and to further explore the intricacies of the necroptosis signaling pathway. A thorough understanding of the mechanism of action of this compound and the application of these methodologies will be instrumental in advancing the development of novel therapeutics targeting necroptosis-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of GSK872 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the downstream effects of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments involving this key chemical probe. This document details the molecular mechanism of this compound, its impact on cellular signaling pathways, and provides detailed experimental protocols and quantitative data to facilitate further investigation into its therapeutic potential.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a critical mediator of necroptosis, a form of regulated necrotic cell death.[1] By binding to the RIPK3 kinase domain with high affinity, this compound prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), which is the terminal executor of the necroptotic pathway.[2][3] This inhibition effectively blocks the necroptotic cascade, making this compound an invaluable tool for studying the role of necroptosis in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[4][5] It is important to note that at higher concentrations (typically 3-10 µM), this compound has been observed to induce apoptosis, a distinct form of programmed cell death.[6]
Core Mechanism of Action and Downstream Signaling
The primary mechanism of action of this compound is the inhibition of RIPK3 kinase activity. This intervention has several well-documented downstream consequences, primarily centered around the suppression of necroptosis and its associated inflammatory responses.
Inhibition of the Necroptotic Pathway
Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF-α), which leads to the formation of a multi-protein complex known as the necrosome. This complex minimally consists of RIPK1 and RIPK3. Within the necrosome, RIPK3 is activated and proceeds to phosphorylate MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs). This compound directly interferes with this cascade by preventing the RIPK3-mediated phosphorylation of MLKL.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GSK872: A Potent and Selective RIPK3 Inhibitor for Necroptosis Research
Application Notes and Protocols for Cell Culture Experiments
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of regulated cell death, GSK872 has emerged as a critical tool. This potent and highly selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3) offers a means to dissect the necroptosis signaling pathway, a form of programmed necrosis implicated in a range of inflammatory diseases and cellular stress responses. These application notes provide comprehensive protocols for the use of this compound in cell culture experiments, guidelines for data interpretation, and a summary of its mechanism of action.
Mechanism of Action
This compound specifically targets the kinase activity of RIPK3, a central player in the necroptosis cascade.[1][2] It binds to the RIPK3 kinase domain with high affinity, exhibiting an IC50 of 1.8 nM, and subsequently inhibits its kinase activity with an IC50 of 1.3 nM.[2][3] This inhibition prevents the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] The phosphorylation of MLKL is a critical step that triggers its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[1][2] By blocking this key event, this compound effectively halts the execution of necroptosis.[1] It is important to note that at higher concentrations (typically 3-10 µM), this compound has been observed to induce apoptosis, a distinct form of programmed cell death.
Data Presentation
The efficacy of this compound can vary between cell-free biochemical assays and cell-based assays, with a notable shift in IC50 values often observed.[1][4] This discrepancy is attributed to factors within the cell culture environment, such as serum protein binding, which can reduce the effective concentration of the inhibitor.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 Value |
| Biochemical Assay (Binding) | RIPK3 Kinase Domain | 1.8 nM[3] |
| Biochemical Assay (Kinase Activity) | RIPK3 Kinase | 1.3 nM[4] |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line | Species | Tissue of Origin | Experimental Context | Effective Concentration | Incubation Time | Reference |
| HT-29 | Human | Colorectal Adenocarcinoma | Inhibition of TNF-induced necroptosis | 0.01 - 3 µM | 24 hours | [3] |
| 3T3-SA | Mouse | Fibrosarcoma | Inhibition of TNF-induced cell death | Not specified | 18 hours | [4] |
| Primary Human Neutrophils | Human | Blood | Inhibition of necroptosis | Not specified | Not specified | [4] |
| HBE | Human | Bronchial Epithelium | Reduction of PM-induced IL6 and IL8 expression | 5 µM | Not specified | [4] |
| U251 | Human | Glioblastoma | Decrease of TP4-mediated cytotoxicity | 5 µM | 1 hour | [4] |
| Astrocytes | Not specified | Brain | Neuroprotection after OGD/Re injury | 10 µM | 24 hours (upon reoxygenation) | [3] |
| R28 | Rat | Retinal Ganglion Cells | Protection against glutamate-induced excitotoxicity | 40 µM (peak) | 24 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder and is soluble in DMSO.[6][7]
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.30 mL of DMSO.[6][7]
-
Mix thoroughly until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][7] The solution is stable for up to 3 months when stored properly.[6][7]
Protocol 2: Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a general procedure for inducing necroptosis and assessing the inhibitory effect of this compound.
-
Cell Seeding: Plate cells in a suitable culture vessel to achieve 70-80% confluency on the day of the experiment.[2]
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (a typical starting range is 0.1 µM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.[1][2]
-
Necroptosis Induction: To induce necroptosis, treat the cells with a combination of stimuli. A common method is the use of TNF-α (20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[2] The pan-caspase inhibitor is crucial for blocking apoptosis and directing the signaling towards necroptosis.[2]
-
Incubation: Incubate the cells for a predetermined time sufficient to induce cell death, typically ranging from 4 to 24 hours.[1][2]
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo, or trypan blue exclusion.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 for necroptosis inhibition.[1]
Protocol 3: Western Blot Analysis of Necroptosis Markers
This protocol allows for the confirmation of this compound's mechanism of action by assessing the phosphorylation status of key necroptosis pathway proteins.
-
Cell Treatment: Follow steps 1-4 of Protocol 2 to treat cells with necroptosis inducers and this compound.
-
Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the target proteins.[2]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of RIPK3 and MLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
-
Data Analysis: A decrease in the levels of phosphorylated RIPK3 and MLKL in the presence of this compound confirms its inhibitory effect on the necroptosis pathway.[2]
Mandatory Visualization
Caption: The necroptosis signaling pathway initiated by TNFα, leading to the formation of the necrosome and subsequent cell death. This compound acts by inhibiting the kinase activity of RIPK3.
Caption: A typical experimental workflow for investigating the inhibitory effects of this compound on necroptosis in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. This compound (#90126) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies Using GSK872
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of GSK872 for in vivo studies. This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis.[1][2][3] These protocols are compiled from various in vivo studies and are intended to serve as a foundational resource for designing and executing experiments involving this compound.
Data Presentation: Quantitative Summary of In Vivo Studies
The following table summarizes the quantitative data from various in vivo studies that have utilized this compound. This allows for easy comparison of dosages, administration routes, and experimental models.
| Animal Model | Disease/Injury Model | Dosage | Administration Route | Key Findings |
| C57BL/6 mice | Ischemia Injury | 1.9 mmol/kg | Intraperitoneal (i.p.) | Significantly decreased HIF-1α expression.[4] |
| Mice | MPTP-induced Parkinson's Disease | Not Specified | Not Specified | Rescued motor impairment and inhibited dopaminergic cell death.[5] |
| Rats | Subarachnoid Hemorrhage (SAH) | 25 mM (6 μL) | Intracerebroventricular | Attenuated brain edema and improved neurological function.[1] |
| Mice | NMDA-induced Glaucoma Model | 80 μM (intravitreal injection) | Intravitreal | Markedly inhibited the decrease in total retinal thickness.[6] |
Signaling Pathway: this compound in Necroptosis
This compound functions as a specific inhibitor of RIPK3, a crucial kinase in the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is implicated in various inflammatory and neurodegenerative diseases. The pathway is typically initiated by stimuli such as TNF-α, leading to the formation of a necrosome complex involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). This compound specifically targets RIPK3, thereby inhibiting the downstream phosphorylation of MLKL and subsequent cell death.[5][6]
Figure 1: this compound inhibits the necroptosis signaling pathway by targeting RIPK3.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Ischemia
This protocol is adapted from a study investigating the effects of this compound on HIF-1α expression following ischemia injury in mice.[4]
1. Materials:
- This compound
- Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)[2]
- C57BL/6 mice
- Syringes and needles for intraperitoneal injection
2. Procedure:
- Preparation of this compound Solution:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, prepare the final working solution by diluting the stock solution in the vehicle to achieve the desired final concentration for a dose of 1.9 mmol/kg. Ensure the solution is clear and homogenous.[2]
- Animal Dosing:
- Acclimatize C57BL/6 mice to the laboratory conditions for at least one week.
- Induce ischemia in the mice according to the specific experimental model.
- Administer this compound (1.9 mmol/kg) or vehicle via intraperitoneal injection at the appropriate time point relative to the ischemic insult.
- Post-Treatment Analysis:
- At the desired endpoint, euthanize the animals and collect tissues of interest.
- Analyze the tissues for relevant biomarkers, such as HIF-1α expression, using techniques like Western blotting or immunohistochemistry.
Protocol 2: Intracerebroventricular Administration of this compound in a Rat Model of Subarachnoid Hemorrhage
This protocol is based on a study evaluating the neuroprotective effects of this compound in a rat model of subarachnoid hemorrhage.[1]
1. Materials:
- This compound
- Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
- Adult male Sprague-Dawley rats
- Stereotaxic apparatus
- Hamilton syringe
2. Procedure:
- Preparation of this compound Solution:
- Dissolve this compound in the chosen vehicle to a final concentration of 25 mM.
- Animal Surgery and Dosing:
- Anesthetize the rat and place it in a stereotaxic frame.
- Perform a craniotomy to expose the desired ventricle.
- Using a Hamilton syringe, slowly infuse 6 μL of the 25 mM this compound solution into the ventricle. The infusion should be performed 30 minutes after the induction of subarachnoid hemorrhage.[1]
- Post-Treatment Analysis:
- Monitor the animals for neurological function at specified time points.
- At the end of the study period (e.g., 72 hours post-SAH), euthanize the animals and collect brain tissue.
- Assess brain edema, neuronal cell death, and the expression of necroptosis-related proteins (RIPK3, MLKL) and inflammatory markers.[1]
Protocol 3: Intravitreal Administration of this compound in a Mouse Model of Glaucoma
This protocol is derived from a study investigating the protective effects of this compound on retinal ganglion cells in a glutamate-induced excitotoxicity model.[6]
1. Materials:
- This compound
- Vehicle (e.g., DMSO followed by saline dilution)
- Mice
- Microsyringe for intravitreal injection
2. Procedure:
- Preparation of this compound Solution:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution to a final concentration of 80 μM for intravitreal injection. The final vehicle composition should be compatible with ocular administration.
- Animal Dosing:
- Anesthetize the mice.
- Induce retinal excitotoxicity by intravitreal injection of NMDA.
- Administer 80 μM this compound or vehicle via intravitreal injection into the same eye.
- Post-Treatment Analysis:
- At the designated endpoint, euthanize the animals and enucleate the eyes.
- Process the retinal tissue for histological analysis (e.g., H&E staining) to measure retinal thickness and ganglion cell layer thickness.
- Perform immunofluorescence staining to assess retinal ganglion cell survival and the expression of necroptosis and inflammation-related proteins.[6]
Experimental Workflow
The following diagram illustrates a general experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK' 872 (GSK2399872A) | RIPK3 inhibitor | CAS 1346546-69-7 | Buy GSK' 872 (GSK2399872A) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK872 in Studying TNF-Induced Necroptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of investigation, particularly in the context of apoptosis-resistant cells.[2] The signaling cascade is primarily mediated by Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).[1][3] Upon induction by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 and RIPK3 form a functional amyloid-like complex known as the necrosome, leading to the phosphorylation and activation of MLKL.[4][5] Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[5]
GSK872 is a potent and highly selective inhibitor of RIPK3 kinase activity.[6][7][8] Its high selectivity, with over 1000-fold greater preference for RIPK3 over other kinases, makes it an invaluable tool for dissecting the molecular mechanisms of necroptosis.[8] By specifically targeting RIPK3, this compound allows researchers to investigate the direct role of this kinase in TNF-induced necroptosis and other necroptotic pathways.[9][10] These application notes provide a comprehensive overview of the use of this compound in studying TNF-induced necroptosis, including detailed experimental protocols and data presentation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its application in cell-based assays.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ (Kinase Activity) | 1.3 nM | Human | ADP-Glo Assay | [6][8][10] |
| IC₅₀ (Binding Affinity) | 1.8 nM | Human | Fluorescence Polarization | [6][7][11] |
Table 2: Recommended Concentrations for Cell-Based Assays
| Cell Line | Application | This compound Concentration | Notes | Reference |
| HT-29 (Human colon adenocarcinoma) | Inhibition of TNF-induced necroptosis | 1.51 µM (EC₅₀) | Effective at blocking necroptosis induced by TNF-α, SMAC mimetic, and z-VAD-fmk. | [6] |
| 3T3-SA (Mouse fibroblasts) | Inhibition of TNF-induced cell death | 1-10 µM | Effectively inhibits TNF-induced necrosis. | [8] |
| Primary Human Neutrophils | Blocking necroptosis | Not specified | Blocks necroptosis from whole blood. | [8] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of TLR-induced necroptosis | 5 µM | Used to study necroptosis in the context of inflammation. | [6] |
| L929 (Mouse fibrosarcoma) | Inhibition of TNF-induced necroptosis | Not specified | A common cell line for studying necroptosis. | [12] |
Note: At higher concentrations (3-10 µM), this compound has been observed to induce apoptosis in some cell lines.[8][10] It is recommended to perform dose-response experiments to determine the optimal concentration for necroptosis inhibition without inducing off-target effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TNF-induced necroptosis signaling pathway and a general experimental workflow for studying its inhibition with this compound.
Caption: TNF-induced necroptosis signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the inhibition of necroptosis by this compound.
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes a common method to induce necroptosis in the human colon adenocarcinoma cell line HT-29.[2]
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
24-well or 96-well cell culture plates
-
Human TNF-α (stock solution in sterile PBS or DMSO)
-
SMAC mimetic (e.g., Birinapant, LCL161; stock solution in DMSO)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk; stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10⁴ cells per well or a 96-well plate at 1-2 x 10⁴ cells per well.[2][12] Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.[12]
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the culture medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.[13]
-
-
Induction of Necroptosis:
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Analysis: Proceed with cell viability assays (Protocol 2) or biochemical analysis (Protocol 3 and 4).
Protocol 2: Assessment of Cell Viability and Necroptosis
A. Lactate Dehydrogenase (LDH) Release Assay [2][12]
This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.
Procedure:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay using a commercial kit according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed completely).
B. ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) [12]
This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.
Procedure:
-
Equilibrate the cell culture plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent to each well equal to the volume of the culture medium.
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
C. Propidium Iodide (PI) Staining and Flow Cytometry [2]
PI is a fluorescent dye that cannot cross the membrane of live cells, thus staining the nuclei of cells with compromised membrane integrity.
Procedure:
-
Harvest the cells (including any detached cells in the supernatant) and wash with 1X PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the necroptotic population.
Protocol 3: Western Blot Analysis of Necroptotic Signaling
This protocol is used to detect the phosphorylation of key proteins in the necroptosis pathway.[12][16]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-p-RIPK3 (Ser227), anti-p-MLKL (Ser358), and antibodies for total proteins and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. An increase in the phosphorylated forms of RIPK1, RIPK3, and MLKL confirms the activation of the necroptotic pathway, which should be inhibited by this compound.
Protocol 4: Immunoprecipitation of the Necrosome Complex
This protocol allows for the analysis of the interaction between RIPK1 and RIPK3.[17]
Materials:
-
Lysis buffer (e.g., NP-40 based buffer with protease and phosphatase inhibitors)
-
Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-RIPK1) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the interacting partner (e.g., anti-RIPK3) and the immunoprecipitated protein itself.
Conclusion
This compound is a powerful and specific tool for the investigation of TNF-induced necroptosis. By selectively inhibiting the kinase activity of RIPK3, it allows for the detailed study of the necroptotic signaling pathway and its role in various biological contexts. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of this important cell death mechanism. Careful optimization of experimental conditions, including inhibitor concentration and incubation times, is crucial for obtaining reliable and reproducible results.
References
- 1. Mechanisms of TNF-independent RIPK3-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNF-induced necroptosis initiates early autophagy events via RIPK3-dependent AMPK activation, but inhibits late autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 11. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Investigating TLR3-Mediated Cell Death Using the RIPK3 Inhibitor GSK872
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 3 (TLR3) is a pattern recognition receptor crucial in the innate immune response to viral infections by recognizing double-stranded RNA (dsRNA).[1] Activation of TLR3 can trigger divergent cellular outcomes, including the production of type I interferons and inflammatory cytokines, or the induction of programmed cell death.[1][2] One such cell death modality is necroptosis, a form of regulated necrosis that is implicated in various inflammatory diseases.[3][4] The TLR3-mediated necroptotic pathway is initiated through the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β), which in turn engages Receptor-Interacting Protein Kinase 3 (RIPK3).[5][6][7] RIPK3, a key mediator of necroptosis, phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization, translocation to the plasma membrane, and subsequent cell lysis.[3][7]
GSK872 is a potent and highly selective small molecule inhibitor of RIPK3 kinase activity.[8][9] Its high affinity and specificity make it an invaluable tool for dissecting the role of RIPK3 in cellular signaling pathways and for investigating the therapeutic potential of targeting necroptosis.[8] This document provides detailed application notes and experimental protocols for utilizing this compound to study TLR3-mediated necroptosis in cell-based assays.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Biochemical IC50 (RIPK3 Kinase Activity) | 1.3 nM | [9][10] |
| Binding Affinity IC50 (to RIPK3 Kinase Domain) | 1.8 nM | [8][9][10] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Species | Tissue of Origin | Necroptosis Inducer | Effective Concentration Range | Reference |
| HT-29 | Human | Colon Adenocarcinoma | TNF-α, SMAC mimetic, z-VAD-fmk | 0.1 - 5 µM | [11][12] |
| 3T3-SA | Mouse | Fibroblast | TNF-α, z-VAD-fmk | 0.3 - 3 µM | [8] |
| Fibroblasts | Mouse | - | Poly(I:C), z-VAD-fmk | Not specified, but effective | [5] |
| Primary Human Neutrophils | Human | Blood | - | Not specified, but effective | [8] |
| L929 | Mouse | Fibrosarcoma | Poly(I:C), z-VAD-fmk | 1 - 10 µM (modest block without zVAD) | [13] |
| R28 | Rat | Retinal Ganglion Cells | Glutamate | 40 µM (peak viability) | [14] |
| Bone Marrow-Derived Macrophages (BMDM) | Mouse/Rat | Bone Marrow | LPS, z-VAD-fmk | Tested up to 10 µM | [3] |
Note: The effective concentration of this compound in cell-based assays can be 100- to 1000-fold higher than its biochemical IC50 and is highly dependent on the cell type, serum concentration in the culture medium, and other experimental conditions.[8][13][15] It is also important to note that at higher concentrations (typically 3-10 µM), this compound may induce apoptosis.[3]
Signaling Pathway and Experimental Workflow
Caption: TLR3-mediated necroptosis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating TLR3-mediated cell death using this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound to Inhibit TLR3-Mediated Necroptosis
Objective: To determine the effective concentration range of this compound for inhibiting TLR3-mediated necroptosis in a specific cell line.
Materials:
-
Cell line of interest (e.g., L929, HT-29)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)[10]
-
Poly(I:C) (a synthetic dsRNA analog)
-
z-VAD-fmk (pan-caspase inhibitor) stock solution (e.g., 20 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Titration: Prepare a serial dilution of this compound in complete culture medium. A recommended starting range for cell-based assays is 0.1 µM to 10 µM.[11][15]
-
Pre-treatment: Carefully remove the culture medium from the wells. Add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours.[11]
-
Necroptosis Induction: Add poly(I:C) to the wells at a pre-determined optimal concentration for the chosen cell line (e.g., 50 µg/ml for L929 cells).[13] To ensure the cell death pathway is directed towards necroptosis, co-treat with z-VAD-fmk (e.g., 20 µM).[11][13]
-
Controls: Include the following controls on the plate:
-
Untreated cells (medium only)
-
Vehicle control + poly(I:C) + z-VAD-fmk (necroptosis induction control)
-
Vehicle control only
-
-
Incubation: Incubate the plate for a duration sufficient to induce significant cell death in the necroptosis induction control group (typically 18-24 hours).[15]
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 for necroptosis inhibition.
Protocol 2: Western Blot Analysis of RIPK3 and MLKL Phosphorylation
Objective: To confirm the inhibitory effect of this compound on RIPK3 kinase activity by assessing the phosphorylation status of RIPK3 and its downstream target, MLKL.
Materials:
-
Cell lysates from an experiment conducted as described in Protocol 1 (or a scaled-up version in larger culture plates).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels (8-12%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-RIPK3 (p-RIPK3)
-
Total RIPK3
-
Phospho-MLKL (p-MLKL)
-
Total MLKL
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[11]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer. For phospho-specific antibodies, 5% BSA is recommended to reduce background.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control to account for variations in protein loading.[11] A dose-dependent decrease in the p-RIPK3/total RIPK3 and p-MLKL/total MLKL ratios in this compound-treated samples compared to the vehicle control will confirm the inhibitory effect of the compound.
References
- 1. TLR3/TICAM-1 signaling in tumor cell RIP3-dependent necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR3/TICAM-1 signaling in tumor cell RIP3-dependent necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 4. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor 3-mediated Necrosis via TRIF, RIP3, and MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 3-mediated necrosis via TRIF, RIP3, and MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK872 Treatment in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in primary cell line research. Detailed protocols for key experiments and data presentation are included to facilitate the investigation of necroptosis and its role in various biological processes.
Introduction to this compound and Necroptosis
Necroptosis is a form of programmed cell death that, unlike apoptosis, is caspase-independent and highly pro-inflammatory.[1][2] This pathway is centrally regulated by the sequential activation of RIPK1 and RIPK3, which form a complex known as the necrosome.[3] Within this complex, RIPK3 is phosphorylated and subsequently phosphorylates its downstream effector, Mixed Lineage Kinase Domain-like (MLKL).[4] Phosphorylated MLKL translocates to the plasma membrane, leading to its disruption and ultimately, cell lysis.[1][3]
This compound is a highly specific inhibitor of RIPK3 kinase activity, with an IC50 of 1.3 nM in cell-free assays.[5][6][7] By binding to the kinase domain of RIPK3, this compound effectively blocks the downstream signaling cascade that leads to MLKL activation and necroptotic cell death.[2] It exhibits over 1,000-fold selectivity for RIPK3 compared to a wide range of other kinases, making it a valuable tool for studying necroptosis.[7][8][9]
Mechanism of Action of this compound
This compound functions by competitively inhibiting the ATP-binding site within the kinase domain of RIPK3. This prevents the autophosphorylation of RIPK3 and its subsequent phosphorylation of MLKL, the terminal effector in the necroptosis pathway. The inhibition of MLKL phosphorylation prevents its oligomerization and translocation to the plasma membrane, thereby preserving membrane integrity and preventing cell death.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Treatment
The effective concentration of this compound can vary depending on the primary cell type and the specific experimental conditions. The following table summarizes reported effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell line and experimental setup.
| Primary Cell Line | Species | Tissue of Origin | Effective Concentration | Reference |
| Astrocytes | Not Specified | Brain | 10 µM | [6] |
| Bone-Marrow-Derived Macrophages (BMDMs) | Mouse | Bone Marrow | 5 µM | [6] |
| Neutrophils | Human | Whole Blood | 0.04 - 1 µM | [10] |
| Retinal Ganglion Cells (R28 cell line) | Rat | Retina | 40 µM (optimal) | [11] |
Note: In cell-based assays, a 100- to 1000-fold shift in the IC50 is often observed compared to cell-free biochemical assays.[5][10]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on primary cell lines.
Caption: A general workflow for studying the effects of this compound.
Cell Viability Assessment
This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.
-
Materials:
-
Primary cells
-
96-well culture plates
-
This compound (stock solution in DMSO)
-
Necroptosis-inducing agent (e.g., TNF-α + z-VAD-FMK + CHX)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Protocol:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimulus (e.g., a combination of TNF-α, a pan-caspase inhibitor like z-VAD-FMK, and cycloheximide). Include a negative control group without the necroptosis stimulus.
-
Incubate the plate for the desired period (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
b. Lactate Dehydrogenase (LDH) Release Assay [11]
This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cell death.
-
Materials:
-
Conditioned culture medium from treated cells
-
LDH cytotoxicity assay kit
-
-
Protocol:
-
Following the treatment protocol described above, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
-
c. Hoechst 33342/Propidium Iodide (PI) Dual Staining [11]
This fluorescence microscopy-based method distinguishes between live, apoptotic, and necrotic cells.
-
Materials:
-
Hoechst 33342 solution
-
Propidium Iodide (PI) solution
-
Fluorescence microscope
-
-
Protocol:
-
After treatment, gently wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a solution containing both Hoechst 33342 (stains the nuclei of all cells blue) and PI (stains the nuclei of dead cells with compromised membranes red).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Visualize the cells under a fluorescence microscope and capture images.
-
Quantify the number of live (blue), and dead (red/pink) cells.
-
Western Blot Analysis[3][6][12]
This technique is used to detect the phosphorylation status of key proteins in the necroptosis pathway.
-
Materials:
-
Treated primary cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Cytokine Profiling[11]
Necroptosis is pro-inflammatory; therefore, measuring the levels of inflammatory cytokines can provide insights into the effects of this compound.
a. Quantitative Real-Time PCR (qRT-PCR)
-
Materials:
-
Treated primary cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene.
-
-
Protocol:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the cytokines of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
b. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Materials:
-
Conditioned culture medium from treated cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Follow the manufacturer's instructions for the specific ELISA kit to measure the concentration of the target cytokine in the supernatant.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.
-
Troubleshooting
-
High background in Western Blots: Optimize antibody concentrations, increase the number and duration of washes, and ensure the blocking buffer is fresh.
-
Low cell viability in control groups: Check cell passage number, ensure proper handling and culture conditions, and test for mycoplasma contamination.
-
Inconsistent results: Ensure accurate pipetting, use consistent cell seeding densities, and prepare fresh reagents. For this compound, ensure the DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of RIPK3-mediated necroptosis in primary cell lines, contributing to a deeper understanding of its implications in health and disease.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detecting RIPK3 Phosphorylation Inhibition by GSK872 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway critical in various physiological and pathological processes, including inflammation and host defense.[1] A key event in this pathway is the activation of Receptor-Interacting Protein Kinase 3 (RIPK3), which involves its autophosphorylation.[2][3] Activated, phosphorylated RIPK3 (p-RIPK3) then phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and ultimately, cell death.[4][5]
GSK872 is a potent and highly selective inhibitor of RIPK3 kinase activity, binding to its kinase domain with high affinity (IC50 = 1.3 nM).[6][7] It serves as a crucial tool for studying the role of RIPK3-mediated necroptosis. By inhibiting RIPK3, this compound effectively blocks the phosphorylation of both RIPK3 and MLKL, thereby preventing necroptotic cell death.[5][8][9] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of RIPK3 phosphorylation in response to this compound treatment in a cell-based assay.
Signaling Pathway and Experimental Overview
The diagram below illustrates the necroptosis signaling cascade, highlighting the role of RIPK3 phosphorylation and the inhibitory action of this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phosphorylation of RIPK3 kinase initiates an intracellular apoptotic pathway that promotes prostaglandin2α-induced corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: GSK872 in Combination with Other Cell Death Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The primary pathways of programmed cell death include apoptosis, necroptosis, and pyroptosis. Distinguishing these pathways is critical for understanding disease pathogenesis and developing targeted therapeutics.
GSK872 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that mediates necroptosis.[1][2][3] Its high selectivity makes it an invaluable tool for dissecting the molecular mechanisms of cell death.[2] When used in combination with inhibitors of other cell death pathways, such as apoptosis or pyroptosis, this compound allows researchers to precisely delineate the specific mode of cell death occurring in experimental models.
These application notes provide a comprehensive overview of the use of this compound in conjunction with other common cell death inhibitors. Included are summaries of relevant signaling pathways, quantitative data on inhibitor potency, and detailed protocols for experimental application.
Mechanism of Action and Key Cell Death Pathways
Understanding the signaling cascades of each cell death pathway is crucial for designing experiments and interpreting results when using specific inhibitors.
Necroptosis
Necroptosis is a regulated, pro-inflammatory form of necrosis. The best-characterized pathway is initiated by TNF-α binding to its receptor, TNFR1.[4][5] In the absence of active Caspase-8, RIPK1 is recruited and activated, leading to the formation of a "necrosome" complex with RIPK3.[6][7] RIPK3 then phosphorylates its substrate, the Mixed Lineage Kinase Domain-like (MLKL) protein.[4][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5][8] this compound specifically inhibits the kinase activity of RIPK3, thereby blocking the phosphorylation of MLKL and halting the necroptotic cascade.[1][9]
Apoptosis
Apoptosis is a non-inflammatory, caspase-dependent form of programmed cell death. It can be initiated via two main routes: the extrinsic and intrinsic pathways.[10][11] The extrinsic pathway is triggered by the binding of death ligands (e.g., TNF-α, FasL) to cell surface death receptors, leading to the recruitment of adaptor proteins and activation of initiator Caspase-8.[12][13] The intrinsic pathway is initiated by intracellular stress, causing the release of cytochrome c from mitochondria, which activates initiator Caspase-9.[10][13] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which dismantle the cell. Pan-caspase inhibitors like Z-VAD-FMK block both initiator and executioner caspases, thus inhibiting apoptosis.[14]
Pyroptosis
Pyroptosis is a pro-inflammatory cell death pathway dependent on the gasdermin protein family and inflammatory caspases (Caspase-1, -4, -5, -11).[15] It is typically initiated by the assembly of an inflammasome complex in response to pathogens or danger signals.[15][16] The inflammasome activates Caspase-1, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis. Caspase-1 also processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[15]
Quantitative Data and Working Concentrations
The efficacy of this compound and other inhibitors can vary between cell-free biochemical assays and cell-based assays. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Potency of this compound
| Assay Type | Target | IC50 Value | Reference(s) |
|---|---|---|---|
| Cell-free Kinase Assay | RIPK3 | 1.3 nM | [1][2][3] |
| Cell-free Binding Assay | RIPK3 | 1.8 nM | [1][3][9] |
| Cell-based Necroptosis Assay (HT-29) | TNF-induced Necroptosis | ~0.1 - 3 µM | [1][17] |
| Cell-based Necroptosis Assay (MEF) | TSZ-induced Necroptosis | 2.51 µM |[3] |
Note: The shift in IC50 from biochemical to cell-based assays is common and attributed to factors like cell permeability and off-target effects at higher concentrations.[1]
Table 2: Typical Working Concentrations for Combination Studies
| Inhibitor | Target | Cell Type(s) | Typical Concentration | Reference(s) |
|---|---|---|---|---|
| This compound | RIPK3 | HT-29, 3T3-SA, Astrocytes | 1 - 10 µM | [3][14][18] |
| Z-VAD-FMK | Pan-Caspase | HT-29, 3T3-SA, MEFs | 20 - 25 µM | [14][19] |
| Necrostatin-1 (Nec-1) | RIPK1 | Astrocytes, R28 cells | 30 - 100 µM | [14][20][21] |
| Necrosulfonamide (NSA) | MLKL | Astrocytes | 0.1 - 1 µM |[18][21] |
Caution: At concentrations of 3-10 µM, this compound has been shown to induce RIPK3-dependent, caspase-mediated apoptosis in some cell lines.[2][19][22] This effect can be blocked by the co-administration of Z-VAD-FMK.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a common method to induce necroptosis using a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (Z-VAD-FMK), and how to test the effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Pyroptosis in health and disease: mechanisms, regulation and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xcessbio.com [xcessbio.com]
- 18. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Necroptosis Using GSK872
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the induction and analysis of necroptosis by flow cytometry using GSK872, a specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).
Introduction to Necroptosis and this compound
Necroptosis is a form of programmed cell death that is morphologically characterized by cell swelling, organelle disruption, and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[4][5] The core signaling pathway of necroptosis involves the activation of RIPK1 and RIPK3, which form a complex called the necrosome.[6] This complex then phosphorylates the mixed lineage kinase domain-like (MLKL) protein.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis.[5][8]
This compound is a potent and selective small molecule inhibitor of RIPK3 kinase activity.[6][9][10] By binding to the kinase domain of RIPK3, this compound blocks its ability to phosphorylate MLKL, thereby inhibiting the execution of necroptosis.[9][10] This makes this compound a valuable tool for studying the role of RIPK3-mediated necroptosis in various physiological and pathological conditions.[11][12]
Core Signaling Pathway of Necroptosis
The diagram below illustrates the central signaling cascade of necroptosis and the point of inhibition by this compound.
Caption: Necroptosis signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Induction of Necroptosis in Jurkat Cells
This protocol describes the induction of necroptosis in the human T-lymphocyte cell line, Jurkat.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TNF-α (Tumor Necrosis Factor-alpha), human
-
SMAC mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations (e.g., 1-10 µM).
-
Add the this compound solution or DMSO (vehicle control) to the cells and incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a necroptosis induction cocktail containing TNF-α, a SMAC mimetic, and z-VAD-FMK in culture medium.
-
Add the induction cocktail to the wells containing the pre-treated cells.
-
-
Incubation: Incubate the plate for 6-24 hours. The optimal incubation time should be determined empirically for your specific experimental conditions.
-
Proceed to Flow Cytometry Analysis (Protocol 2).
Table 1: Reagent Concentrations for Necroptosis Induction in Jurkat Cells
| Reagent | Stock Concentration | Final Concentration | Purpose |
| TNF-α | 100 µg/mL | 20-100 ng/mL | Induces necroptosis signaling |
| SMAC mimetic | 10 mM | 100-500 nM | Sensitizes cells to TNF-α |
| z-VAD-FMK | 50 mM | 20-50 µM | Inhibits apoptosis |
| This compound | 10 mM | 1-10 µM | Inhibits RIPK3 and necroptosis |
Protocol 2: Flow Cytometry Analysis of Necroptosis using Annexin V and Propidium Iodide (PI)
This protocol details the staining of necroptotic cells for analysis by flow cytometry.
Materials:
-
Cells from Protocol 1
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Experimental Workflow Diagram:
Caption: Workflow for flow cytometry analysis of necroptosis.
Procedure:
-
Harvest Cells: Gently collect the cells from each well into microcentrifuge tubes.
-
Wash: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Presentation and Interpretation
The data from the flow cytometry analysis can be visualized in a dot plot of Annexin V versus PI. The populations of viable, early apoptotic, and late apoptotic/necroptotic cells can be distinguished.[2][13][14]
Table 2: Interpretation of Flow Cytometry Data
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable cells |
| Lower Right (Q4) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/Necroptotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells (due to mechanical injury) |
Gating Strategy Diagram:
References
- 1. bioradiations.com [bioradiations.com]
- 2. bosterbio.com [bosterbio.com]
- 3. blossombio.com [blossombio.com]
- 4. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 5. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Necroptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Necroptosis in Cancer Cell Lines with GSK872
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), for the investigation of necroptosis in cancer cell lines. This document includes detailed protocols for key experiments, quantitative data on this compound's efficacy, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Necroptosis
Necroptosis is a form of regulated, caspase-independent cell death that is increasingly implicated in the pathogenesis of various diseases, including cancer.[1][2] This process is primarily mediated by the sequential activation of RIPK1 and RIPK3, which form a complex known as the necrosome.[3][4] This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing its disruption.[3][4]
This compound is a highly selective and potent small molecule inhibitor of RIPK3 kinase activity.[5] It binds to the ATP-binding pocket of RIPK3, preventing the phosphorylation of MLKL and thereby blocking the downstream events of the necroptotic cascade.[2] Its high selectivity for RIPK3 over other kinases, including RIPK1, makes it an invaluable tool for dissecting the specific role of RIPK3 in necroptosis and other cellular processes.[5]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of RIPK3.[2] In the canonical necroptosis pathway, stimuli such as Tumor Necrosis Factor-alpha (TNFα) trigger the formation of the necrosome, a signaling complex containing RIPK1 and RIPK3.[1][4] Within this complex, RIPK3 is activated through autophosphorylation and subsequently phosphorylates its substrate, MLKL.[1] this compound directly interferes with the kinase activity of RIPK3, preventing the phosphorylation of MLKL and halting the execution of necroptotic cell death.[2][6]
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative data on the potency of this compound from in vitro biochemical assays and its effective concentrations in various cell-based assays.
| Assay Type | Target | Species | IC50 / Effective Concentration | Reference(s) |
| Biochemical Kinase Assay | RIPK3 | Human | 1.3 nM | [5][7] |
| Biochemical Binding Assay | RIPK3 | Human | 1.8 nM | [7][8] |
| Cell-Based Necroptosis Assay | Inhibition of TNF-induced necroptosis | Human (HT-29) | Concentration-dependent, effective at 0.01 - 3 µM | [8][9] |
| Cell-Based Necroptosis Assay | Inhibition of TNF-induced necroptosis | Murine (3T3-SA) | Concentration-dependent, effective at 0.3 - 3 µM | [7] |
| Cell-Based Necroptosis Assay | Inhibition of PM-induced necroptosis | Murine (BMDMs) | 5 µM | [8] |
| Cell-Based Apoptosis Induction | Apoptosis induction | - | 3 - 10 µM | [5] |
Note: A significant shift in the IC50 is observed between cell-free biochemical assays and cell-based assays, with higher concentrations typically required for cellular activity.[7][10] At higher concentrations (typically 3-10 µM), this compound has been reported to induce apoptosis in a RIPK3-dependent manner.[4]
Mandatory Visualizations
Necroptosis Signaling Pathway and this compound Inhibition
Caption: The necroptosis signaling cascade initiated by TNFα, leading to RIPK3-mediated MLKL phosphorylation and subsequent cell death. This compound specifically inhibits the kinase activity of RIPK3.
Experimental Workflow for Studying this compound in Cancer Cell Lines
Caption: A generalized workflow for investigating the inhibitory effect of this compound on necroptosis in cancer cell lines.
Experimental Protocols
Protocol 1: Induction of Necroptosis and Inhibition by this compound in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the inhibitory effect of this compound.
Materials:
-
HT-29 cells (ATCC® HTB-38™)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Human TNF-alpha (TNFα)
-
pan-Caspase inhibitor z-VAD-fmk (prepare a 20 mM stock in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and seed 8,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Carefully remove the old medium from the cells and add 90 µL of the medium containing the different concentrations of this compound or DMSO.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a working solution of TNFα and z-VAD-fmk in culture medium. The final concentration should be 20-40 ng/mL for TNFα and 20 µM for z-VAD-fmk.
-
Add 10 µL of the induction solution to each well (except for the untreated control wells).
-
Include control wells: untreated cells, cells with DMSO only, cells with TNFα + z-VAD-fmk + DMSO, and cells with this compound only.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 2: Western Blot Analysis of RIPK3 and MLKL Phosphorylation
This protocol details the detection of phosphorylated RIPK3 and MLKL, key markers of necroptosis activation, following treatment with this compound.
Materials:
-
6-well plates
-
HT-29 cells and culture reagents (as in Protocol 1)
-
This compound, TNFα, z-VAD-fmk
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells as described in Protocol 1 (steps 2 and 3), using appropriate concentrations of this compound, TNFα, and z-VAD-fmk. A typical time point for analyzing phosphorylation is 4-8 hours post-induction.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities relative to the loading control.
-
Conclusion
This compound is a powerful and specific tool for elucidating the role of RIPK3-mediated necroptosis in cancer biology. By employing the protocols and understanding the data presented in these application notes, researchers can effectively investigate the mechanisms of necroptotic cell death and explore its potential as a therapeutic target in oncology. Careful dose-response studies and monitoring of both necroptotic and apoptotic markers are crucial for the accurate interpretation of experimental results.
References
- 1. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK872 solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and in vitro stability of GSK872, a potent and selective RIPK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] It binds to the RIPK3 kinase domain with high affinity, inhibiting its kinase activity.[1][2][4] The primary mechanism of action of this compound is the inhibition of necroptosis, a form of programmed cell death, by blocking the function of RIPK3.[3][5][6] this compound has demonstrated over 1,000-fold selectivity for RIPK3 compared to a wide range of other kinases, including RIPK1.
Q2: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4] For in vitro cell culture experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the most common practice.[3][5]
Q3: Why is the effective concentration of this compound in my cell culture experiment significantly higher than the reported biochemical IC50 value?
A significant difference, often 100- to 1000-fold, is commonly observed between the cell-free biochemical IC50 and the effective concentration in cell-based assays for this compound.[2][4][5][7] This discrepancy can be attributed to several factors within the cell culture environment, including:
-
Serum Protein Binding: Small molecule inhibitors can bind to proteins in the fetal bovine serum (FBS) or other sera, reducing the free concentration of the compound available to interact with the target cells.[5]
-
Cell Permeability: The efficiency with which this compound crosses the cell membrane to reach its intracellular target can influence its apparent potency.
-
Compound Stability: this compound may have limited stability in the aqueous environment of cell culture media over the duration of the experiment.[5]
Q4: Can this compound induce apoptosis?
Yes, at higher concentrations (typically in the range of 3-10 µM), this compound has been reported to induce apoptosis.[8] This is an important consideration when designing experiments, as the intended effect of inhibiting necroptosis could be confounded by the induction of a different cell death pathway. It is recommended to perform a dose-response experiment to determine the optimal concentration that inhibits necroptosis without causing significant apoptosis in your specific cell model.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: My this compound precipitated out of solution when I added it to my cell culture medium.
-
Cause: This is a common issue known as "solvent shock."[9] Many kinase inhibitors, including this compound, have low aqueous solubility. When a highly concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the compound can crash out of solution.[9][10]
-
Solution:
-
Optimize the Dilution Protocol: Avoid adding the concentrated DMSO stock directly to a large volume of media. Instead, prepare an intermediate dilution in pre-warmed (37°C) cell culture medium or phosphate-buffered saline (PBS). This gradual change in solvent polarity can help prevent precipitation.[9]
-
Ensure Proper Mixing: When adding the inhibitor to the medium, do so dropwise while gently swirling or vortexing to ensure rapid and uniform mixing.[10]
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium, as solubility often decreases at lower temperatures.[9]
-
Lower the Final Concentration: If precipitation persists, the intended final concentration may be too high for the aqueous environment. Consider performing a dose-response experiment starting from a lower, more soluble concentration.[9]
-
Issue 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Cause: This could be due to several factors related to the stability of this compound in your experimental setup.
-
Degradation in Media: The compound may degrade over long incubation periods.[5]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., culture plates, pipette tips), reducing the effective concentration.[11]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation.[5][12]
-
-
Solution:
-
Prepare Fresh Working Solutions: For each experiment, prepare fresh dilutions of this compound from a properly stored stock solution.[5] For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.[5]
-
Proper Stock Solution Management: Aliquot your high-concentration DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.[12] Store aliquots at -20°C or -80°C, protected from light.[12]
-
Assess Stability: If you suspect stability is a major issue, you can perform a stability assessment by incubating this compound in your cell culture medium under experimental conditions and measuring its concentration over time using an analytical method like HPLC.[13]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | ~30-141 mg/mL | ~78-368 mM | [4][12][14][15] |
| Ethanol | ~15-100 mg/mL | ~39-261 mM | [4][15] |
| Water | < 1 mg/mL | Insoluble | [4][14] |
| DMSO:PBS (pH 7.2) (1:6) | 0.15 mg/mL | 0.39 mM | [15] |
Note: Solubility can vary between batches and suppliers. It is recommended to perform a solubility test for your specific lot of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or higher).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[12] Avoid repeated freeze-thaw cycles.[5][12]
Protocol 2: In Vitro Stability Assessment of this compound in Cell Culture Medium
-
Preparation: Prepare the complete cell culture medium to be used in your experiment (including serum and other supplements).
-
Spiking: Add this compound from a DMSO stock solution to the medium to achieve the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (typically ≤0.5%).[16]
-
Time Zero Sample (T=0): Immediately after adding this compound, take an aliquot of the medium. This will serve as your baseline concentration.
-
Incubation: Incubate the remaining medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.
-
Sample Processing: For each time point, immediately process the sample to stop any further degradation. This may involve quenching with a solvent like acetonitrile and storing at -80°C until analysis.
-
Analysis: Analyze all samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of intact this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile of the compound under your specific experimental conditions.
Visualizations
Caption: this compound inhibits the necroptosis signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for assessing this compound stability in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. GSK' 872 (GSK2399872A) | RIPK3 inhibitor | CAS 1346546-69-7 | Buy GSK' 872 (GSK2399872A) from Supplier InvivoChem [invivochem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. lifetein.com [lifetein.com]
Optimizing GSK872 Concentration for Maximum Inhibition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent and selective inhibitor of RIPK3 kinase activity.[1][2][3] It binds to the RIPK3 kinase domain with a high affinity, thereby preventing the downstream signaling events that lead to necroptosis, a form of programmed cell death.[4] this compound has been shown to be over 1,000-fold more selective for RIPK3 compared to a wide range of other kinases, including the upstream kinase RIPK1.[5]
Q2: Why is the effective concentration of this compound in my cell-based assay much higher than the reported biochemical IC50?
A significant discrepancy between the biochemical IC50 (in the nanomolar range) and the effective concentration in cell-based assays (often in the micromolar range) is a well-documented characteristic of this compound.[1][6] This shift, which can be 100- to 1000-fold, is primarily attributed to factors within the cell culture environment.[6][7] The presence of serum proteins can lead to the binding of this compound, reducing its free and active concentration.[7] Therefore, a higher total concentration is required to achieve the desired inhibitory effect on cellular RIPK3.
Q3: Can this compound induce off-target effects?
Yes, at higher concentrations, typically in the range of 3-10 µM, this compound has been observed to induce apoptosis in a concentration-dependent manner.[8][9][10] This is a critical consideration when designing experiments, as the intended inhibition of necroptosis may be confounded by the induction of a different cell death pathway. It is crucial to perform a dose-response analysis to identify a concentration that effectively inhibits necroptosis without triggering significant apoptosis in your specific experimental model.[11]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO and ethanol.[5][8][12] For in vitro experiments, it is common to prepare a stock solution in DMSO (e.g., 10 mM).[13][14]
-
Storage of Powder: Store the lyophilized powder at -20°C, where it is stable for up to 24 months.[14]
-
Storage of Stock Solutions: Once dissolved, store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.[14] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[12][14]
Data Presentation: this compound Activity
| Parameter | Value | Assay Type | Reference(s) |
| IC50 (Kinase Activity) | 1.3 nM | Cell-free | [1][2] |
| IC50 (Domain Binding) | 1.8 nM | Cell-free | [1][2][3] |
| EC50 (HT-29 cells) | 1.51 µM | Cell-based | [2] |
| CC50 (HT-29 cells) | > 50 µM | Cell-based | [2] |
| Effective Concentration | 0.1 - 10 µM | Cell-based | [7][13] |
| Apoptosis Induction | 3 - 10 µM | Cell-based | [8] |
Diagrams
Caption: Necroptosis pathway showing the inhibitory action of this compound on RIPK3.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Necroptosis Inhibition
This protocol outlines a dose-response experiment to identify the effective concentration range of this compound for inhibiting necroptosis in a specific cell line.
Materials:
-
Cell line of interest (e.g., HT-29, L929, 3T3-SA)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-fmk)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Titration: Prepare a serial dilution of this compound in culture medium. A typical starting range is from 0.01 µM to 30 µM.[7] Include a vehicle-only control.
-
Pre-treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.[7][15]
-
Necroptosis Induction: Add the necroptosis-inducing agents to the wells. For example, a combination of TNF-α (20-40 ng/mL), a SMAC mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[15] The caspase inhibitor is crucial to ensure the signaling proceeds through the necroptotic pathway.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death, typically 18-24 hours.[7]
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 for necroptosis inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no inhibition of cell death | Suboptimal concentration of this compound: The effective concentration in cell culture is significantly higher than the biochemical IC50.[7] | Perform a dose-response experiment as detailed in Protocol 1 to determine the optimal concentration for your specific cell line and media conditions. Start with a broad concentration range (e.g., 0.1 µM to 10 µM).[7] |
| Insolubility of this compound: The compound may not be fully dissolved in the culture medium. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all conditions, including the vehicle control. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system for stock preparation if compatible with your experimental setup.[12] | |
| Unexpected cell death at high this compound concentrations | Induction of apoptosis: this compound can induce apoptosis at concentrations of 3 µM and higher.[8][9][10] | To confirm if the observed cell death is apoptosis, co-treat with a pan-caspase inhibitor like Z-VAD-FMK. If cell death is rescued, it indicates apoptosis.[11] Additionally, perform assays to detect apoptotic markers such as cleaved caspase-3 or Annexin V staining. Select a this compound concentration that effectively inhibits necroptosis without significantly inducing apoptosis. |
| Variability between experiments | Inconsistent cell health or density: The cellular response to necroptosis induction and inhibition can be sensitive to the physiological state of the cells. | Maintain consistent cell culture practices, including cell passage number, seeding density, and confluency at the time of treatment. |
| Freeze-thaw cycles of this compound stock: Repeated freezing and thawing can lead to degradation of the compound. | Aliquot the this compound stock solution after the initial preparation to minimize freeze-thaw cycles.[12][14] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 9. This compound - Focus Biomolecules [mayflowerbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of GSK872
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when using the RIPK3 inhibitor, GSK872.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] It binds to the kinase domain of RIPK3 with high affinity, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3] This action effectively blocks the execution of necroptosis, a form of regulated cell death.[2][4]
Q2: I'm observing cell death in my experiment even with this compound treatment. Is this expected?
While this compound is a potent inhibitor of necroptosis, it has been observed to induce apoptosis at higher concentrations, typically in the range of 3-10 µM or at concentrations approximately twice its effective concentration (EC50) for necroptosis inhibition.[1][5] This is a known "on-target" toxicity where the inhibition of RIPK3 kinase activity can lead to the recruitment of RIPK1 and subsequent activation of caspase-8, initiating the apoptotic cascade.[5][6]
Q3: How can I differentiate between necroptosis and this compound-induced apoptosis?
To distinguish between these two cell death pathways, you can employ the following strategies:
-
Caspase Inhibition: Co-treatment with a pan-caspase inhibitor, such as z-VAD-FMK, will block apoptosis but not necroptosis.[7] If cell death is still observed in the presence of this compound and z-VAD-FMK, it is likely not apoptosis.
-
Western Blot Analysis: Probe for key markers of each pathway.
-
Morphological Analysis: Observe cell morphology. Necroptotic cells typically show swelling and membrane rupture, while apoptotic cells exhibit shrinkage, membrane blebbing, and the formation of apoptotic bodies.[7]
Q4: What is the recommended concentration range for using this compound to specifically inhibit necroptosis?
To minimize the risk of inducing apoptosis, it is crucial to use the lowest effective concentration of this compound that inhibits necroptosis in your specific cell system. A dose-response experiment is highly recommended to determine the optimal concentration. Based on literature, concentrations for inhibiting necroptosis are often in the sub-micromolar to low micromolar range, while apoptosis induction is more prominent at concentrations of 3 µM and above.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell death observed despite this compound treatment. | This compound is inducing apoptosis at the concentration used. | Perform a dose-response curve to determine the EC50 for necroptosis inhibition and use the lowest effective concentration. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to confirm if the observed cell death is caspase-dependent. Analyze for markers of apoptosis (cleaved caspase-8/3) via Western blot.[7][8] |
| Inconsistent inhibition of necroptosis. | Poor solubility or stability of this compound. Incorrect timing of inhibitor addition. | Ensure complete solubilization of this compound in DMSO.[1] Prepare fresh dilutions in culture media for each experiment. Add this compound prior to or concurrently with the necroptotic stimulus.[7] |
| High background cell death in vehicle control (DMSO). | DMSO toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.[7] |
| Discrepancy between biochemical and cell-based assay results. | Differences in ATP concentration. Cellular efflux pumps. Low target expression. | Be aware that the high intracellular ATP concentration can compete with ATP-competitive inhibitors like this compound.[9] Consider using cell lines with confirmed high expression of RIPK3. If efflux is suspected, co-incubation with an efflux pump inhibitor could be tested.[9] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| RIPK3 Kinase Inhibition (IC50) | 1.3 nM | [1][10][11][12] |
| RIPK3 Binding Affinity (IC50) | 1.8 nM | [10][11][12] |
Table 2: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Observed Effect | Key Considerations | Reference |
| Low Nanomolar to Low Micromolar | Inhibition of Necroptosis | Optimal range for studying necroptosis. | [4][10] |
| ≥ 3-10 µM | Induction of Apoptosis | On-target toxicity; can confound necroptosis studies. | [1][2] |
Experimental Protocols
Protocol 1: Validating this compound-Mediated Inhibition of Necroptosis via Western Blot
This protocol allows for the direct assessment of this compound's on-target effect on the necroptotic pathway.
-
Cell Culture and Treatment:
-
Plate a sensitive cell line (e.g., HT-29, L929) to achieve 70-80% confluency.[2]
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for 1-2 hours.[2]
-
Induce necroptosis by treating cells with a combination of TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for a predetermined time (typically 4-8 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-RIPK3, total RIPK3, phospho-MLKL, total MLKL, and a loading control (e.g., β-actin).[13]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. A dose-dependent decrease in the phosphorylation of RIPK3 and MLKL will confirm the inhibitory effect of this compound.[2]
-
Protocol 2: Distinguishing Necroptosis from this compound-Induced Apoptosis
This workflow helps to dissect the observed cellular phenotype.
-
Experimental Setup:
-
Design treatment groups including:
-
Vehicle control
-
Necroptosis induction (e.g., TNF-α + Smac mimetic + z-VAD-FMK)
-
Necroptosis induction + varying concentrations of this compound
-
This compound alone at a high concentration (e.g., 10 µM)
-
High concentration of this compound + z-VAD-FMK
-
-
-
Cell Viability Assay:
-
Assess cell viability using an appropriate method (e.g., CellTiter-Glo, MTS assay).
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 1, but also include primary antibodies for cleaved caspase-8 and cleaved caspase-3.
-
-
Data Interpretation:
-
Inhibition of necroptosis will be observed as increased cell viability in the necroptosis induction groups treated with this compound, which should correlate with decreased p-RIPK3 and p-MLKL.
-
If this compound induces apoptosis, you will observe decreased cell viability with this compound alone, which should be rescued by co-treatment with z-VAD-FMK and will correlate with the presence of cleaved caspases.
-
Visualizations
Caption: this compound inhibits necroptosis by targeting RIPK3 kinase activity.
References
- 1. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
How to minimize GSK872-induced apoptosis at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address GSK872-induced apoptosis at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We observe a significant increase in cell death at higher concentrations of this compound, even though it's a RIPK3 inhibitor intended to prevent necroptosis. Why is this happening?
A1: At concentrations typically above 3-10 µM, this compound can induce an alternative form of cell death: apoptosis.[1][2] This is a known "on-target" effect where the binding of this compound to RIPK3, while inhibiting its kinase activity, paradoxically triggers a conformational change. This leads to the recruitment of RIPK1, FADD, and pro-caspase-8, forming a complex that activates caspase-8 and initiates the apoptotic cascade.[2]
Q2: What is the underlying mechanism of this compound-induced apoptosis?
A2: The mechanism involves a switch from necroptosis inhibition to apoptosis induction. By inhibiting the kinase activity of RIPK3, this compound prevents the phosphorylation of MLKL, the executioner of necroptosis. However, at high concentrations, the this compound-bound RIPK3 acts as a scaffold, promoting the assembly of a death-inducing signaling complex. This complex includes RIPK1 and the adaptor protein FADD, which in turn recruits and activates pro-caspase-8, leading to apoptosis.[2]
Q3: How can we minimize or prevent this off-target apoptotic effect in our experiments?
A3: The most effective way to minimize this compound-induced apoptosis is to co-administer a pan-caspase inhibitor, such as Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone).[1] Z-VAD-fmk is a cell-permeant molecule that irreversibly binds to the catalytic site of caspases, thereby inhibiting their activity and blocking the apoptotic pathway initiated by this compound.[3]
Q4: What is the recommended concentration of Z-VAD-fmk to use with this compound?
A4: The optimal concentration of Z-VAD-fmk can vary depending on the cell line and experimental conditions. However, a common starting point is in the range of 20-50 µM.[4] It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell type.
Q5: Are there other inhibitors that can be used to investigate or mitigate this apoptotic effect?
A5: Yes, to investigate the role of RIPK1 in this apoptotic pathway, you can use a RIPK1 inhibitor like Necrostatin-1 (Nec-1).[5][6] Co-treatment with Nec-1 can help determine the dependency of this compound-induced apoptosis on RIPK1 kinase activity. However, for the primary purpose of minimizing apoptosis, a pan-caspase inhibitor like Z-VAD-fmk is the most direct approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of apoptosis observed with this compound treatment intended to study necroptosis. | This compound concentration is too high, leading to the induction of caspase-8 mediated apoptosis. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for necroptosis inhibition without inducing significant apoptosis in your cell line. 2. Co-treat with a pan-caspase inhibitor, such as Z-VAD-fmk (20-50 µM), to block the apoptotic pathway. |
| Inconsistent results when trying to inhibit this compound-induced apoptosis with Z-VAD-fmk. | 1. Suboptimal concentration of Z-VAD-fmk. 2. Timing of inhibitor addition is not optimal. 3. Z-VAD-fmk has degraded. | 1. Titrate the concentration of Z-VAD-fmk to find the most effective dose for your cell line. 2. Add Z-VAD-fmk either as a pre-treatment (1-2 hours before this compound) or concurrently with this compound. 3. Ensure Z-VAD-fmk is properly stored and use a fresh stock. |
| Uncertainty whether the observed cell death is apoptosis or necroptosis. | The cellular morphology and biochemical markers for each death pathway are distinct. | 1. Morphological Analysis: Use microscopy to observe cell morphology. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necroptotic cells exhibit cell swelling and membrane rupture. 2. Biochemical Assays: Perform a caspase activity assay to measure the activation of caspases (a hallmark of apoptosis). Use a lactate dehydrogenase (LDH) assay to measure membrane integrity, which is compromised during necroptosis. 3. Western Blotting: Analyze the cleavage of caspase-8, caspase-3, and PARP for apoptosis. For necroptosis, analyze the phosphorylation of MLKL. |
Data Presentation
Table 1: Effect of this compound and Z-VAD-fmk on the Viability of L929 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (DMSO) | - | 100 |
| This compound | 1 | ~95 |
| 3 | ~80 | |
| 10 | ~40 | |
| 30 | ~20 | |
| This compound + Z-VAD-fmk | 1 + 20 | ~100 |
| 3 + 20 | ~100 | |
| 10 + 20 | ~98 | |
| 30 + 20 | ~95 |
Data is approximated from graphical representations in scientific literature for illustrative purposes.[7]
Table 2: Effect of this compound and Necrostatin-1 on Glutamate-Induced Excitotoxicity in R28 Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 |
| Glutamate | 25 | ~50 |
| Glutamate + this compound | 25 + 10 | ~60 |
| 25 + 20 | ~70 | |
| 25 + 40 | ~85 | |
| Glutamate + Necrostatin-1 | 25 + 10 | ~75 |
| 25 + 20 | ~90 | |
| 25 + 40 | ~95 |
Data is derived from studies investigating neuroprotection and may not directly reflect the mitigation of this compound-induced apoptosis at high concentrations but illustrates the protective effects of these inhibitors.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, with or without a fixed concentration of Z-VAD-fmk (e.g., 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Caspase-8 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes. Centrifuge to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the reaction buffer containing the caspase-8 substrate (e.g., IETD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the caspase-8 activity.
Western Blot for Apoptosis Markers
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-8, cleaved caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with GSK872 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results encountered during experiments with the RIPK3 inhibitor, GSK872.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] It binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing its phosphorylation and activation.[4] Activated RIPK3 is a key mediator of necroptosis, a form of regulated cell death. By inhibiting RIPK3, this compound blocks the downstream phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis, thereby preventing necroptotic cell death.[5]
Q2: What is the reported potency of this compound?
This compound exhibits high potency in biochemical assays, with an IC50 for RIPK3 kinase activity of approximately 1.3 nM.[1][2][3][6] However, in cell-based assays, the effective concentration (EC50) for necroptosis inhibition is significantly higher, typically in the low micromolar range.[6] This shift is a common phenomenon for kinase inhibitors and can be influenced by factors such as cell permeability, protein binding in culture media, and cellular ATP concentrations.
Q3: I'm observing cell death even after treating with this compound. Isn't it supposed to be a cell death inhibitor?
This is a critical and frequently observed phenomenon. While this compound is a potent inhibitor of necroptosis, at higher concentrations, it can paradoxically induce apoptosis, another form of programmed cell death.[2][7] This is considered an "on-target" toxicity, as it is dependent on the presence of RIPK3.[7]
Q4: At what concentration does this compound switch from inhibiting necroptosis to inducing apoptosis?
The concentration at which this compound induces apoptosis is cell-line dependent but is generally reported to be in the range of 3-10 µM.[2][3] Some studies suggest this switch occurs at concentrations approximately twice the EC50 for necroptosis inhibition.[7] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for necroptosis inhibition without inducing apoptosis.
Q5: How does this compound induce apoptosis?
The induction of apoptosis by this compound is a RIPK3-dependent process.[7] Inhibition of RIPK3 kinase activity by this compound can lead to a conformational change in the RIPK3 protein, promoting the recruitment of RIPK1. This scaffolding function of RIPK3, independent of its kinase activity, facilitates the formation of a pro-apoptotic complex involving FADD and Caspase-8, leading to Caspase-8 activation and subsequent execution of apoptosis.[7][8]
Q6: How selective is this compound?
This compound is highly selective for RIPK3. It has been shown to have more than 1000-fold selectivity for RIPK3 over a panel of more than 300 other kinases, including RIPK1.[2][3] When tested at a concentration of 1 µM, this compound did not significantly inhibit the majority of the 300 human protein kinases in the panel.[1][8]
Data Presentation
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Target/Process | Cell Line | Species | IC50 / EC50 |
| Biochemical | RIPK3 Kinase Activity | N/A | Human | 1.3 nM |
| Biochemical | RIPK3 Binding | N/A | Human | 1.8 nM |
| Cell-based | Necroptosis Inhibition | HT-29 | Human | 1.51 µM |
| Cell-based | Necroptosis Inhibition | MEF | Mouse | 2.51 µM |
| Cell-based | Apoptosis Induction | Various | N/A | 3 - 10 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Necroptosis Inhibition
Objective: To establish the effective concentration range of this compound for inhibiting necroptosis without inducing significant apoptosis in a specific cell line.
Materials:
-
Cell line of interest (e.g., HT-29, L929, 3T3-SA)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Necroptosis-inducing stimuli (e.g., TNF-α + Smac mimetic + z-VAD-FMK)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 20 µM.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induce necroptosis by adding the appropriate stimuli to the wells.
-
Incubate for a predetermined time sufficient to induce cell death (typically 18-24 hours).
-
Measure cell viability using a suitable assay.
-
Plot cell viability against the this compound concentration to determine the EC50 for necroptosis inhibition. The optimal concentration will be within the plateau of maximal necroptosis inhibition before a significant drop in viability due to apoptosis is observed.
Protocol 2: Differentiating Between Apoptosis and Necroptosis by Western Blot
Objective: To distinguish between apoptotic and necroptotic cell death by detecting specific protein markers.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-cleaved Caspase-3 (Asp175) (e.g., Cell Signaling Technology #9661, typically diluted 1:1000)
-
Anti-phospho-MLKL (Ser358) (e.g., Abcam ab187091, typically diluted 1:1000)
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Perform SDS-PAGE on the cell lysates and transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Expected Results:
-
Apoptosis: A strong band for cleaved Caspase-3 will be present. The phospho-MLKL signal should be weak or absent.
-
Necroptosis: A strong band for phospho-MLKL will be present. The cleaved Caspase-3 signal should be weak or absent.
Troubleshooting Guides
Problem 1: I am still observing significant cell death after treating with this compound to inhibit necroptosis.
-
Possible Cause 1: The concentration of this compound is too high, leading to the induction of apoptosis.
-
Troubleshooting Step: Perform a dose-response experiment as described in Protocol 1 to identify the optimal concentration for necroptosis inhibition that does not trigger apoptosis.
-
Confirmation: Co-treat your cells with this compound and a pan-caspase inhibitor (e.g., z-VAD-FMK). If the cell death is rescued, it confirms that the observed cell death is caspase-dependent apoptosis.
-
-
Possible Cause 2: The observed cell death is not necroptosis.
-
Troubleshooting Step: Confirm that your cell death stimulus is inducing necroptosis in your specific cell line. The canonical induction of necroptosis often requires the inhibition of caspases (e.g., with z-VAD-FMK) in combination with a death receptor ligand (e.g., TNF-α) and a SMAC mimetic.
-
Confirmation: Use a positive control for necroptosis (a cell line known to undergo necroptosis with your chosen stimulus). Additionally, use an alternative necroptosis inhibitor, such as a RIPK1 inhibitor (e.g., Necrostatin-1), to see if it also blocks the observed cell death.
-
Problem 2: My Western blot results for cell death markers are ambiguous.
-
Possible Cause 1: The timing of sample collection is not optimal for detecting the peak of marker expression.
-
Troubleshooting Step: Perform a time-course experiment, collecting cell lysates at various time points after treatment to identify the peak expression of cleaved Caspase-3 (for apoptosis) or phospho-MLKL (for necroptosis).
-
-
Possible Cause 2: A mixed population of cells is undergoing both apoptosis and necroptosis.
-
Troubleshooting Step: Use single-cell analysis techniques like flow cytometry to differentiate the populations.
-
Flow Cytometry Protocol for Differentiating Apoptosis and Necroptosis
Objective: To quantify the percentage of live, apoptotic, and necroptotic cells in a population.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Harvest cells, including any floating cells in the supernatant.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in the Annexin V binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Gating Strategy and Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (this population may be small).
By combining this flow cytometry data with the Western blot results, you can get a clearer picture of the cell death modalities occurring in your experiment.
Mandatory Visualizations
Caption: Necroptosis signaling pathway and the point of inhibition by this compound.
Caption: Signaling pathway of this compound-induced apoptosis at high concentrations.
Caption: Logical workflow for troubleshooting unexpected cell death with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 3. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating GSK872-Associated Cytotoxicity in Long-Term Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the on-target cytotoxicity of GSK872, a potent RIPK3 inhibitor, in long-term experimental settings. Our troubleshooting guides and frequently asked questions (FAQs) are designed to help you maintain the integrity of your extended studies by mitigating unintended cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and its associated cytotoxicity?
A1: this compound is a highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of programmed cell death.[1] At lower concentrations, this compound effectively blocks the necroptotic pathway. However, at higher concentrations—often cited as approximately twice the EC50 for necroptosis inhibition—this compound can induce apoptosis.[2][3] This occurs because the binding of the inhibitor is thought to induce a conformational change in RIPK3, facilitating the recruitment of RIPK1 and FADD, which in turn activates caspase-8 and initiates the apoptotic cascade.[3]
Q2: Why is the effective concentration of this compound in my cell-based assay much higher than its reported biochemical IC50?
A2: A significant difference between the biochemical IC50 (typically in the low nanomolar range for this compound) and the effective concentration in cell culture is common for many small molecule inhibitors.[4][5] This discrepancy, which can be a 100- to 1000-fold shift, is often attributed to factors such as cell permeability, drug efflux pumps, and binding to serum proteins in the culture medium, which reduces the free, active concentration of the compound.[6]
Q3: How can I distinguish between necroptosis, this compound-induced apoptosis, and general cytotoxicity in my experiments?
A3: Differentiating between cell death pathways is crucial. A multi-pronged approach is recommended:
-
Caspase-Dependency: Use a pan-caspase inhibitor like z-VAD-FMK. If this compound-induced cell death is rescued by z-VAD-FMK, it is likely apoptotic.[4]
-
Biochemical Markers: Assess key signaling proteins via Western blot. Phosphorylation of MLKL (p-MLKL) is a hallmark of necroptosis, while cleavage of caspase-8 and caspase-3 indicates apoptosis.[7][8]
-
Flow Cytometry: Utilize Annexin V and propidium iodide (PI) staining. Early apoptotic cells are Annexin V positive and PI negative, while necroptotic and late apoptotic cells are positive for both.[9]
Q4: What is a safe starting concentration for this compound in a long-term experiment?
A4: There is no universal "safe" concentration, as it is highly cell-type dependent. It is imperative to perform a dose-response experiment for your specific cell line to determine the optimal concentration that effectively inhibits necroptosis without inducing significant apoptosis. A good starting point for a dose-response curve could be a range from 0.1 µM to 10 µM.[6]
Q5: How stable is this compound in cell culture medium, and how often should I replenish it?
A5: The stability of small molecules in culture media can vary. It is recommended to prepare fresh working solutions for each experiment. For long-term studies, consider replenishing the media with fresh this compound every 24-48 hours to ensure a consistent effective concentration, as the compound may degrade over time.[6]
Troubleshooting Guides
Issue 1: Gradual Decrease in Cell Viability Over a Long-Term Study
| Possible Cause | Suggested Solution |
| Chronic Low-Level Cytotoxicity | Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. Consider intermittent dosing schedules (e.g., 48 hours with this compound followed by 24 hours in inhibitor-free medium) if your experimental design allows. |
| This compound Degradation | Increase the frequency of media changes with freshly prepared this compound to maintain a stable concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control for the entire duration of the experiment. |
| Cell Culture Stress | Maintain optimal cell culture conditions, including consistent pH, temperature, and CO2 levels. Avoid over-confluency and ensure cells are at a low passage number. |
Issue 2: Unexpected Cell Death Despite Using this compound to Inhibit Necroptosis
| Possible Cause | Suggested Solution |
| Induction of Apoptosis by this compound | The concentration of this compound may be too high. Perform a dose-response experiment and analyze for markers of both necroptosis (p-MLKL) and apoptosis (cleaved caspase-3). Reduce the this compound concentration to a level that inhibits necroptosis without triggering apoptosis. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to confirm if the observed cell death is caspase-dependent.[4] |
| Alternative Cell Death Pathways | Your stimulus may be inducing a cell death pathway that is independent of RIPK3. Characterize the cell death mechanism using a panel of inhibitors for different pathways (e.g., apoptosis, ferroptosis). |
| Inactive this compound | Verify the integrity of your this compound stock. Ensure it has been stored correctly (typically at -20°C) and prepare fresh dilutions for each experiment.[6] |
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| This compound IC50 (RIPK3 Kinase Activity) | 1.3 nM | Cell-free biochemical assay | [10] |
| This compound IC50 (RIPK3 Binding) | 1.8 nM | Cell-free biochemical assay | [10] |
| Effective Concentration (Necroptosis Inhibition) | 100-1000 fold higher than biochemical IC50 | Various cell lines (e.g., HT-29, 3T3-SA) | [4] |
| Apoptosis Induction Concentration | 3 - 10 µM | Various cell lines | |
| Optimal Protective Concentration (Glutamate-induced excitotoxicity) | 40 µM | R28 cells (24h treatment) | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits necroptosis without inducing apoptosis in your specific cell line over a defined period.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
This compound Titration: Prepare a serial dilution of this compound in your complete culture medium. A suggested range is 0.01 µM to 30 µM.[6]
-
Experimental Groups:
-
Untreated Control
-
Vehicle Control (e.g., DMSO)
-
Necroptosis Induction Control (e.g., TNF-α + SMAC mimetic + z-VAD-FMK)
-
Necroptosis Induction + Titrated this compound
-
This compound only (to assess direct cytotoxicity)
-
-
Treatment: Pre-treat the designated wells with the this compound dilutions for 1-2 hours before adding the necroptosis-inducing stimuli.
-
Incubation: Incubate the plate for your desired long-term study duration (e.g., 24, 48, 72 hours). Remember to change the media and replenish this compound every 24-48 hours.
-
Assessment:
-
Cell Viability: Use an MTT or CellTiter-Glo® assay to measure cell viability.
-
Cytotoxicity: Measure LDH release in the supernatant to quantify membrane integrity.
-
-
Data Analysis: Plot cell viability and LDH release against the this compound concentration. The optimal concentration will be the one that rescues cell death in the necroptosis-induced group without causing a significant decrease in viability in the "this compound only" group.
Protocol 2: Western Blot Analysis for Apoptosis and Necroptosis Markers
Objective: To biochemically confirm the mechanism of cell death in response to this compound treatment.
-
Cell Treatment: Culture and treat your cells in larger format plates (e.g., 6-well plates) using the concentrations and conditions determined in Protocol 1. Include controls for untreated, necroptosis-induced, and apoptosis-induced (e.g., staurosporine) cells.
-
Protein Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-p-MLKL
-
Anti-MLKL
-
Anti-p-RIPK3
-
Anti-RIPK3
-
Anti-cleaved caspase-8
-
Anti-caspase-8
-
Anti-cleaved caspase-3
-
Anti-caspase-3
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in p-MLKL indicates necroptosis inhibition, while an increase in cleaved caspases confirms apoptosis.
Visualizations
Caption: Overview of RIPK1-mediated signaling pathways.
Caption: this compound's inhibition of the necroptosis pathway.
Caption: this compound-induced apoptosis at high concentrations.
Caption: Experimental workflow for long-term studies.
References
- 1. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to GSK872 in Cell Lines
Welcome to the technical support center for researchers encountering resistance to the RIPK3 inhibitor, GSK872. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments and develop strategies to overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Its primary mechanism of action is to bind to the kinase domain of RIPK3, thereby preventing its phosphorylation and activation.[1] This inhibition blocks the downstream signaling cascade of necroptosis, a form of regulated cell death.
Q2: What is the necroptosis signaling pathway targeted by this compound?
Necroptosis is a programmed form of necrosis that is critically dependent on the kinase activities of RIPK1 and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[3] Upon stimulation by ligands such as TNFα, RIPK1 and RIPK3 are recruited to form a protein complex called the necrosome.[3] Within the necrosome, RIPK3 is activated and subsequently phosphorylates MLKL. This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[4][5][6] this compound specifically inhibits the kinase activity of RIPK3, thus halting this cascade.[1]
Q3: What are the known mechanisms of resistance to this compound in cell lines?
Resistance to this compound, and necroptosis in general, can arise through several mechanisms:
-
Downregulation or loss of key necroptosis proteins: Cancer cells can evade necroptosis by reducing the expression of essential proteins in the pathway, such as RIPK1, RIPK3, or MLKL, due to genetic mutations or epigenetic silencing.[7][8]
-
Activation of alternative cell death or survival pathways: When the necroptotic pathway is blocked, cells may activate alternative signaling pathways to survive or undergo a different form of cell death, such as apoptosis.[9]
-
Paradoxical induction of apoptosis: At higher concentrations (typically >3 µM), this compound and other RIPK3 inhibitors have been observed to induce apoptosis in a RIPK3-dependent manner.[4][5][10][11] This occurs because the binding of the inhibitor can cause a conformational change in RIPK3 that promotes the assembly of a pro-apoptotic complex with RIPK1 and Caspase-8.[4][5]
Q4: How can I determine if my cell line has become resistant to this compound?
The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound required to induce cell death. This can be determined using a cell viability assay. Additionally, you can assess the phosphorylation status of MLKL via Western blot; resistant cells will show a lack of p-MLKL induction even at high concentrations of this compound in the presence of a necroptosis stimulus.
Troubleshooting Guides
Problem 1: Decreased sensitivity or complete resistance to this compound-induced necroptosis.
Possible Cause 1: Downregulation of necroptosis pathway components.
-
How to investigate:
-
Western Blot: Analyze the protein expression levels of RIPK1, RIPK3, and MLKL in your resistant cell line compared to the parental, sensitive cell line. A significant decrease or complete loss of any of these proteins can confer resistance.
-
qRT-PCR: To determine if the downregulation is at the transcriptional level, perform quantitative real-time PCR for the genes encoding RIPK1, RIPK3, and MLKL.
-
-
Suggested Solution:
-
If a key protein is downregulated, consider strategies to re-induce its expression if the mechanism is epigenetic (e.g., treatment with demethylating agents or histone deacetylase inhibitors).
-
Alternatively, explore therapeutic strategies that bypass the deficient protein. For example, if RIPK3 is lost, therapies targeting downstream effectors like MLKL could be considered.[8]
-
Possible Cause 2: Upregulation of pro-survival pathways.
-
How to investigate:
-
Pathway Analysis: Perform transcriptomic or proteomic analysis to identify upregulated pro-survival signaling pathways in the resistant cells, such as the PI3K/Akt or MAPK pathways.[9]
-
-
Suggested Solution:
-
Combination Therapy: Combine this compound with inhibitors of the identified pro-survival pathways. This dual-targeting approach can often overcome resistance.
-
Possible Cause 3: Switch from necroptosis to apoptosis.
-
How to investigate:
-
Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell death. An increase in the Annexin V-positive/PI-negative population in the presence of this compound would suggest a shift to apoptosis.
-
Caspase Activity Assays: Measure the activity of key apoptotic caspases, such as Caspase-3 and Caspase-8.
-
-
Suggested Solution:
-
Pan-Caspase Inhibitors: Co-treatment with a pan-caspase inhibitor like z-VAD-fmk can block the apoptotic pathway and potentially re-sensitize the cells to necroptosis.[12]
-
Problem 2: Inconsistent or non-reproducible results in necroptosis assays.
Possible Cause 1: Suboptimal induction of necroptosis.
-
How to investigate:
-
Ensure you are using an appropriate stimulus to induce necroptosis in your specific cell line. The most common method is a combination of TNFα, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (z-VAD-fmk), often abbreviated as TSZ.[10]
-
-
Suggested Solution:
-
Titrate the concentrations of TNFα, SMAC mimetic, and z-VAD-fmk to find the optimal combination for inducing robust necroptosis in your cell line.
-
Possible Cause 2: Issues with this compound stability or concentration.
-
How to investigate:
-
Verify the quality and purity of your this compound compound.
-
Ensure proper storage of the compound and stock solutions to prevent degradation. This compound is typically dissolved in DMSO and stored at -20°C or -80°C.[13]
-
-
Suggested Solution:
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Data Presentation
Table 1: Reported IC50/EC50 Values for this compound
| Assay Type | Target | Cell Line | IC50 / EC50 | Reference |
| Cell-free kinase assay | RIPK3 | - | 1.3 nM (IC50) | [14] |
| Cell-free binding assay | RIPK3 kinase domain | - | 1.8 nM (IC50) | [14] |
| Cell-based necroptosis assay | RIPK3 | HT-29 | 1.51 µM (EC50) | [14] |
| Cell Viability Assay | RIPK3 | 3T3-SA | ~1 µM (IC50) | [13][15] |
Note: A significant shift in potency is often observed between cell-free biochemical assays and cell-based assays.[13][14][15]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[3][16]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound in your parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to proliferate until they reach 70-80% confluency.
-
Dose escalation: Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments) for subsequent rounds of exposure and recovery.
-
Establishment of resistance: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50 (e.g., 5-10 fold).
-
Validation: Confirm the resistance by performing a cell viability assay to determine the new, higher IC50 of the resistant cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at various stages of resistance development.
Protocol 2: Western Blot for Necroptosis Markers
This protocol outlines the procedure for detecting the expression and phosphorylation of key necroptosis proteins.[1][17]
-
Cell Lysis: Treat sensitive and resistant cells with a necroptosis-inducing stimulus (e.g., TSZ) in the presence or absence of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against RIPK1, RIPK3, MLKL, phospho-RIPK3 (Ser227 for human), and phospho-MLKL (Ser358 for human) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Co-Immunoprecipitation (Co-IP) for RIPK1-RIPK3 Interaction
This protocol is used to assess the formation of the necrosome by detecting the interaction between RIPK1 and RIPK3.[8][10][18]
-
Cell Treatment and Lysis: Induce necroptosis in your cells as described above. Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against RIPK1 or RIPK3 overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both RIPK1 and RIPK3.
Protocol 4: Flow Cytometry for Apoptosis and Necroptosis
This protocol allows for the differentiation and quantification of apoptotic and necroptotic/necrotic cells.[7][19][20][21]
-
Cell Treatment: Treat cells with the desired stimuli and/or inhibitors.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Necrotic/necroptotic cells: Can also be identified as Annexin V-negative and PI-positive in some cases.
-
Mandatory Visualizations
Caption: Necroptosis pathway showing this compound inhibition of RIPK3 phosphorylation.
Caption: A logical workflow for troubleshooting this compound resistance in cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 8. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Smac mimetics and TRAIL cooperate to induce MLKL-dependent necroptosis in Burkitt's lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
GSK872 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GSK872, a potent and selective RIP3 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Its primary mechanism of action is the inhibition of necroptosis, a form of programmed cell death, by blocking the kinase activity of RIPK3.[1][2][3]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][4]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][5] For cell culture experiments, it is common to first dissolve the compound in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous culture medium.
Q4: What are the recommended storage conditions for this compound?
A4:
-
Solid Form: Store at -20°C for long-term stability.[1]
-
In Solution (DMSO): Aliquot and store at -20°C for up to one month or -80°C for longer periods to avoid repeated freeze-thaw cycles.[2]
Q5: Can this compound induce other forms of cell death?
A5: Yes, at higher concentrations (typically 3-10 µM), this compound has been observed to induce apoptosis, which is a different form of programmed cell death.[1][6] This is an important consideration when designing experiments to specifically study necroptosis.
Quality Control and Purity Assessment
Consistent and accurate assessment of this compound purity is critical for reproducible experimental results. The primary methods for this are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method | Reference |
| Purity | ≥98% | HPLC | [1][4] |
| Molecular Weight | 383.49 g/mol | Mass Spectrometry | [4][7] |
| Solubility in DMSO | ≥ 25 mg/mL | Visual Inspection | [2] |
| Appearance | Yellow solid | Visual Inspection | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for assessing the purity of this compound using RP-HPLC. Specific parameters may need to be optimized based on the available instrumentation and column.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 362 nm (this compound has absorbance maxima at 224, 252, and 362 nm)[5]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the general steps for confirming the chemical structure of this compound using proton NMR.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use standard acquisition parameters. The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a reference.[8]
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling patterns. The spectrum should be consistent with the known structure of this compound. Note that water is often present in DMSO-d₆ and will appear as a broad singlet around 3.3-3.7 ppm.[8]
-
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Problem: A precipitate is observed after diluting the this compound DMSO stock solution into aqueous cell culture media.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The DMSO concentration in the final working solution is too low to maintain solubility.
-
The temperature of the media affects solubility.
-
Interaction with components in the cell culture media, such as serum proteins.
Solutions:
-
Optimize Final Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell line and experimental conditions.[6]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a final concentration of 0.1% to 0.5% can help maintain the solubility of this compound. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm Media: Add the this compound stock solution to pre-warmed (37°C) cell culture media.
-
Gentle Mixing: Add the this compound stock solution dropwise to the media while gently swirling to ensure rapid and even dispersion.
-
Prepare Fresh Solutions: Prepare the final working solution of this compound in cell culture media immediately before use.[6]
Issue 2: Inconsistent or No Inhibition of Necroptosis
Problem: Expected inhibition of necroptosis is not observed or results are highly variable between experiments.
Possible Causes:
-
Suboptimal Concentration: The effective concentration in cell-based assays is often significantly higher (100- to 1000-fold) than the biochemical IC₅₀ due to factors like cell permeability and serum protein binding.[6]
-
Compound Degradation: Improper storage or handling of the this compound solid or stock solutions may have led to degradation.
-
Inefficient Necroptosis Induction: The stimulus used to induce necroptosis may not be sufficiently potent in your experimental setup.
-
Cell Culture Variability: Differences in cell density, passage number, or serum lots can impact results.[6]
Solutions:
-
Perform a Dose-Response Curve: Titrate this compound over a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and media conditions.[6]
-
Verify Compound Integrity: Ensure this compound has been stored correctly. Prepare fresh stock solutions from the solid compound.
-
Confirm Necroptosis Induction: Run positive controls for necroptosis induction (e.g., TNF-α, SMAC mimetic, and z-VAD-fmk) to ensure the pathway is being effectively activated.
-
Standardize Cell Culture Protocols: Use cells within a consistent passage number range, maintain consistent cell densities, and test new lots of serum for their effect on your assay.[6]
Issue 3: Unexpected Cell Death
Problem: Cell death is observed even in the presence of this compound, or the morphology of cell death is not consistent with the rescue from necroptosis.
Possible Cause:
Solutions:
-
Titrate this compound Concentration: Perform a dose-response experiment to find a concentration that effectively inhibits necroptosis without inducing significant apoptosis.
-
Use Apoptosis Inhibitors: Co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) can help to distinguish between necroptosis and apoptosis. If cell death is still observed in the presence of both this compound and a caspase inhibitor, other cell death pathways or off-target effects may be involved.
-
Morphological and Biochemical Analysis: Analyze cell morphology (e.g., for signs of apoptosis like membrane blebbing) and perform biochemical assays to detect markers of apoptosis (e.g., caspase-3 cleavage).
Visualizations
Caption: this compound inhibits the kinase activity of RIPK3, a key step in the necroptosis signaling pathway.
Caption: A typical workflow for the quality control assessment of incoming this compound material.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. tribioscience.com [tribioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK′872 ≥98% (HPLC), solid, RIPK3 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mason.gmu.edu [mason.gmu.edu]
Best practices for storing and handling GSK872
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing GSK872 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Its primary mechanism of action is to bind to the kinase domain of RIPK3, thereby preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] This action effectively blocks the necroptotic signaling cascade, a form of regulated cell death.[3][4] this compound exhibits high selectivity for RIPK3, with over 1,000-fold greater specificity compared to a wide range of other kinases.[1][5]
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is crucial to maintain the stability and potency of this compound. For the lyophilized powder, storage at -20°C in a desiccated environment is recommended for long-term stability, where it can be stable for up to 24 months.[5] Once reconstituted into a solution, it should be stored at -20°C or -80°C.[5][6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[5][7]
Q3: What solvents can I use to dissolve this compound and what are the recommended concentrations?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] It is practically insoluble in water.[6] For creating stock solutions, DMSO is commonly used at concentrations up to 100 mM.[1][2] It is important to use fresh, anhydrous DMSO, as moisture can diminish its solubility.[6][7]
Q4: At what concentrations is this compound typically used in cell-based assays?
A4: The effective concentration of this compound in cell-based assays can vary depending on the cell line and experimental conditions.[5] However, typical working concentrations range from 0.1 µM to 10 µM.[3][8] It is important to note that at higher concentrations (typically 3-10 µM), this compound has been observed to induce apoptosis.[1][2] Therefore, conducting a dose-response experiment is recommended to determine the optimal, non-toxic concentration for your specific experimental setup.[9]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of necroptosis in my experiment.
-
Possible Cause 1: Compound Solubility and Stability.
-
Solution: Ensure your this compound stock solution is fully dissolved. When diluting into aqueous media for your experiment, be mindful of potential precipitation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[9]
-
-
Possible Cause 2: Suboptimal Concentration.
-
Solution: Perform a dose-response curve to identify the optimal concentration of this compound for your specific cell line and necroptotic stimulus.[9]
-
-
Possible Cause 3: Timing of Treatment.
Issue 2: Significant cell death observed in the vehicle control (DMSO-treated) wells.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all wells, including your controls. Typically, a final DMSO concentration of less than 0.1% is well-tolerated by most cell lines.
-
-
Possible Cause 2: High Basal Cell Death.
-
Solution: Some cell lines may have high basal levels of cell death. Ensure your cells are healthy and seeded at an appropriate density.
-
Issue 3: How can I confirm that the observed cell death is indeed necroptosis?
-
Solution 1: Use of Specific Markers.
-
The most definitive way to confirm necroptosis is to measure the phosphorylation of MLKL (pMLKL), the key downstream effector of RIPK3. This can be assessed using techniques like Western blotting.[3][9] A decrease in pMLKL levels upon this compound treatment provides direct evidence of its inhibitory effect on the necroptotic pathway.[3]
-
-
Solution 2: Inhibitor Controls.
-
Include other inhibitors as controls in your experiment. For instance, a pan-caspase inhibitor (like Z-VAD-FMK) should not block necroptosis, whereas an inhibitor of RIPK1 (e.g., Necrostatin-1) should, similar to this compound.[9]
-
-
Solution 3: Morphological Analysis.
-
Necroptotic cells typically exhibit distinct morphological changes, including organelle swelling and rupture of the plasma membrane.[9] These can be observed using microscopy.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccated environment.[6][10] |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[5][11] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Recommended for longer-term storage of solutions.[6][10] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM[1][2] |
| Ethanol | 100 mM[1][2] |
| Water | Insoluble[6] |
| DMF | 30 mg/mL[12] |
| DMSO:PBS (pH 7.2) (1:6) | 0.15 mg/mL[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 5 mg of this compound (Molecular Weight: 383.49 g/mol ), add 1.30 mL of DMSO.[5]
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Protocol 2: Inhibition of TNF-α-induced Necroptosis in HT-29 Cells
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.[3][7]
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO at the same final concentration) for 1-2 hours.[3]
-
Necroptosis Induction: Induce necroptosis by treating the cells with a combination of human TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK). The caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis.[3]
-
Incubation: Incubate the plate for the desired time, typically 4-8 hours, to allow for necroptosis to occur.[3]
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: To determine the inhibitory effect of this compound, normalize the viability of treated cells to the vehicle-treated control.
Visualizations
Caption: Necroptosis signaling cascade initiated by TNF-α and the inhibitory action of this compound on RIPK3.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 11. GSK′872 ≥98% (HPLC), solid, RIPK3 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to GSK872 and Other RIPK3 Inhibitors for Researchers
For researchers in cellular signaling, inflammation, and drug discovery, the Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory diseases. GSK872 is a potent and selective inhibitor of RIPK3, making it a valuable tool for investigating the role of necroptosis in pathological conditions.[1] This guide provides an objective comparison of this compound's performance with other RIPK3 inhibitors, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
The Central Role of RIPK3 in Necroptosis
Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections. The core of the necroptotic pathway involves the activation of RIPK1 and RIPK3, which form a complex called the necrosome. Within this complex, RIPK3 becomes phosphorylated and, in turn, phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane rupture and cell death.[1]
Performance Comparison of RIPK3 Inhibitors
The following tables summarize the quantitative data for this compound and other notable RIPK3 inhibitors.
Table 1: In Vitro Potency of RIPK3 Inhibitors
| Inhibitor | Target | IC50 (Binding, nM) | IC50 (Kinase Activity, nM) | Reference(s) |
| This compound | RIPK3 | 1.8 | 1.3 | [1][2][3] |
| GSK'843 | RIPK3 | 8.6 | 6.5 | [2][4][5][6][7] |
| GSK'840 | RIPK3 | 0.9 | 0.3 | [2][8][9][10][11] |
| Zharp-99 | RIPK3 | 1.35 (Kd) | More potent than this compound | [12] |
| Dabrafenib | B-Raf, RIPK3 | - | 0.25 µM (RIPK3) | [13] |
| Sorafenib | Multi-kinase, RIPK3 | - | 1.5 µM (RIPK1), also inhibits RIPK3 | [14][15] |
| Necrostatin-1 (Nec-1) | RIPK1 | - | Not applicable | [1] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Cellular Efficacy and Key Characteristics
| Inhibitor | Cell-based Assay Concentration | Key Characteristics | Reference(s) |
| This compound | 0.5 - 10 µM | Highly potent and selective for RIPK3 over RIPK1. May induce apoptosis at higher concentrations (3-10 µM). | [1][12][3] |
| GSK'843 | 3 - 10 µM | Structurally distinct from this compound and also a potent RIPK3 inhibitor. Induces apoptosis at higher concentrations. | [1][4][6] |
| GSK'840 | 0.01 - 3 µM | Potent RIPK3 inhibitor; active in human but not mouse cells. | [2][8][10] |
| Zharp-99 | 0.15 - 1.2 µM | A derivative of the this compound scaffold with potentially higher efficacy in blocking TNF-induced necroptosis. | [1][12] |
| Dabrafenib | - | FDA-approved B-Raf inhibitor with off-target RIPK3 inhibitory activity. | [13][16][17][18] |
| Sorafenib | <10 µM | FDA-approved multi-kinase inhibitor that inhibits both RIPK1 and RIPK3. | [14][19] |
| Necrostatin-1 (Nec-1) | 10 - 30 µM | A well-characterized inhibitor of RIPK1 kinase activity, often used as a control to distinguish RIPK1-dependent and -independent necroptosis. | [1] |
Supporting Experimental Data and Protocols
In Vitro Kinase Assays
Direct comparison in in-vitro kinase assays revealed that Zharp-99 inhibited the kinase activity of human RIPK3 with higher inhibitory activity compared to this compound.[12] In contrast, neither Zharp-99 nor this compound affected RIPK1 kinase activity at concentrations up to 10 μM, highlighting their selectivity.[12]
Protocol: In Vitro RIPK3 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a study comparing Zharp-99 and this compound.[20]
-
Reagents and Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitors (this compound and others) dissolved in DMSO
-
-
Procedure: a. Prepare serial dilutions of the test inhibitors in kinase assay buffer. b. In a 96-well plate, add recombinant RIPK3 enzyme to each well. c. Add the diluted inhibitors or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of ATP and MBP substrate. e. Incubate the reaction for 1 hour at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. g. Luminescence is measured using a plate reader. h. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Necroptosis Assays
Zharp-99 has been shown to be a more efficient inhibitor of TNF-induced necroptosis than this compound in human HT-29 colon cancer cells and mouse embryonic fibroblasts (MEFs).[21][22] Both inhibitors effectively block necroptosis induced by Toll-like receptor (TLR) ligands and viral infections.[21][22]
Protocol: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol is a general guideline for assessing the efficacy of RIPK3 inhibitors in a cellular context.
-
Cell Culture and Treatment:
-
Cell Line: Human colorectal adenocarcinoma cells (HT-29) are a commonly used model for studying necroptosis.[1]
-
Seeding: Plate HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the RIPK3 inhibitor (e.g., this compound, Zharp-99) or DMSO (vehicle control) for 1-2 hours.
-
Necroptosis Induction: Treat cells with a combination of human TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for 24-48 hours. The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.[1][21][22]
-
-
Quantification of Cell Viability:
-
Cell viability can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Western Blot Analysis of Downstream Signaling
Western blot is the gold standard for confirming the molecular mechanism of RIPK3 inhibitors.[1] A decrease in the phosphorylated forms of RIPK3 and MLKL upon treatment with an inhibitor provides direct evidence of its on-target effect.[1]
Protocol: Western Blot for p-RIPK3 and p-MLKL
-
Protein Lysate Preparation:
-
Following treatment as described in the necroptosis assay, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK3 (S227), RIPK3, p-MLKL (S358), MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
Both this compound and its analogs, as well as newer compounds like Zharp-99, are invaluable tools for investigating the role of RIPK3 in necroptosis and related inflammatory diseases. The available evidence indicates that Zharp-99 is a more potent inhibitor of RIPK3 kinase activity, exhibiting greater efficacy in both cellular and in vivo models of necroptosis compared to this compound.[12] However, this compound remains a well-characterized and widely used RIPK3 inhibitor suitable for a broad range of applications. Researchers should consider the specific requirements of their experimental system, including the potential for off-target induction of apoptosis at higher concentrations, when selecting an inhibitor. For studies requiring maximal potency and in vivo efficacy against TNF-induced inflammation, Zharp-99 represents a superior alternative.[12] The use of FDA-approved drugs with off-target RIPK3 activity, such as dabrafenib and sorafenib, can also provide valuable insights, particularly in translational studies.
References
- 1. benchchem.com [benchchem.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. GSK-843 | RIP kinase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK840 | RIP kinase | TargetMol [targetmol.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. The B-RafV600E inhibitor dabrafenib selectively inhibits RIP3 and alleviates acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorafenib tosylate inhibits directly necrosome complex formation and protects in mouse models of inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dabrafenib, an inhibitor of RIP3 kinase-dependent necroptosis, reduces ischemic brain injury | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Dabrafenib, an inhibitor of RIP3 kinase-dependent necroptosis, reduces ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactome | Small molecule inhibitor binds RIPK1, RIPK3 [reactome.org]
- 20. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 21. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: GSK872 vs. Necrostatin-1 in the Inhibition of Necroptosis
For researchers, scientists, and drug development professionals navigating the complexities of programmed cell death, the choice of a specific and potent inhibitor is paramount. This guide provides an objective comparison of two widely used inhibitors of necroptosis, GSK872 and Necrostatin-1, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Necroptosis, a form of regulated necrosis, plays a critical role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. The core of the necroptotic signaling cascade is orchestrated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), culminating in the execution of cell death by Mixed Lineage Kinase Domain-like protein (MLKL). Both this compound and Necrostatin-1 are potent inhibitors of this pathway, yet they target distinct molecular entities, a crucial factor in experimental design and data interpretation.
Mechanism of Action: Targeting Different Nodes in the Necroptosis Pathway
Necrostatin-1 (Nec-1) is a well-characterized allosteric inhibitor of RIPK1 . It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation. This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome complex.
In contrast, this compound is a highly potent and selective inhibitor of RIPK3 . It directly targets the kinase activity of RIPK3, thereby preventing the phosphorylation of its downstream substrate, MLKL. By inhibiting RIPK3, this compound effectively blocks the final execution step of necroptosis.
Quantitative Comparison of Inhibitor Performance
The efficacy of this compound and Necrostatin-1 can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The following table summarizes key quantitative data for both inhibitors. It is important to note that these values can vary depending on the cell type, the method of necroptosis induction, and the specific assay conditions.
| Parameter | This compound | Necrostatin-1 |
| Target | Receptor-Interacting Protein Kinase 3 (RIPK3) | Receptor-Interacting Protein Kinase 1 (RIPK1) |
| Biochemical IC50 | 1.3 nM (against RIPK3 kinase activity) | Not widely reported |
| Binding Affinity (IC50) | 1.8 nM (to RIPK3 kinase domain) | Not widely reported |
| Cellular EC50/IC50 | Cellular IC50s show a 100- to 1000-fold shift from biochemical IC50s | 490 nM (EC50 for blocking TNF-α-induced necroptosis) |
| Selectivity | >1000-fold selectivity for RIPK3 over a panel of 300 other kinases, including RIPK1 | Known to inhibit indoleamine 2,3-dioxygenase (IDO) |
| Reported Off-Target Effects | Can induce apoptosis at higher concentrations (typically 3-10 µM) in a RIPK3-dependent, but kinase activity-independent manner | Inhibition of IDO may confound results in inflammatory disease models |
Signaling Pathway of Necroptosis and Points of Inhibition
The following diagram illustrates the necroptosis signaling pathway, highlighting the distinct points of intervention for Necrostatin-1 and this compound.
Caption: Necroptosis pathway showing inhibition by Necrostatin-1 at RIPK1 and this compound at RIPK3.
Experimental Protocols
To aid in the practical application of these inhibitors, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Induction of Necroptosis and Inhibition
This protocol describes a common method for inducing necroptosis in cell culture using a combination of Tumor Necrosis Factor-alpha (TNF-α) and a pan-caspase inhibitor (e.g., z-VAD-fmk), and for assessing the inhibitory effects of this compound or Necrostatin-1.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
TNF-α (human or mouse, depending on the cell line)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
Necrostatin-1
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTS, or LDH release assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound and Necrostatin-1 in complete cell culture medium. A typical concentration range for Necrostatin-1 is 0.15 - 40 µM, and for this compound, a starting range of 0.1 - 5 µM is common. Add the diluted inhibitors or a DMSO vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Necroptosis Induction: Prepare a solution of TNF-α and z-VAD-fmk in complete cell culture medium. A common working concentration for TNF-α is 10-100 ng/mL and for z-VAD-fmk is 20 µM. Add this induction cocktail to all wells except the untreated control.
-
Incubation: Incubate the plate for a period sufficient to induce cell death, typically 6-24 hours, depending on the cell line.
-
Assessment of Cell Viability: Following incubation, measure cell viability using a chosen assay method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell death inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro necroptosis inhibition experiment.
Caption: A typical workflow for assessing necroptosis inhibitors in vitro.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Necrostatin-1 are invaluable tools for the study of necroptosis. The choice between them hinges on the specific research question.
-
To investigate the role of RIPK1 kinase activity in a biological process, Necrostatin-1 is the inhibitor of choice. However, its off-target effect on IDO should be considered, and appropriate controls should be included, especially in studies of inflammation.
-
To specifically probe the function of RIPK3 kinase activity , This compound is the more appropriate and highly selective tool. Researchers should be mindful of the potential for this compound to induce apoptosis at higher concentrations and design experiments accordingly.
By understanding their distinct mechanisms of action, potency, and potential off-target effects, researchers can confidently select the optimal inhibitor to dissect the intricate signaling pathways of necroptosis and its role in health and disease.
Validating GSK872's Specificity for RIPK3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK872, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), with alternative compounds. The objective is to offer a clear, data-driven resource for validating the specificity of this compound in experimental settings. This document summarizes key performance indicators, details experimental protocols for validation, and visualizes critical cellular pathways and workflows.
Introduction to RIPK3 and Necroptosis
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in regulating necroptosis, a form of programmed necrosis.[1][2] Necroptosis is implicated in a range of physiological and pathological processes, including inflammation, infectious disease, and ischemic injury. The signaling cascade is initiated by stimuli such as tumor necrosis factor (TNF), leading to the formation of the necrosome, a protein complex comprising RIPK1 and RIPK3.[3][4] Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), triggering MLKL oligomerization and translocation to the plasma membrane, ultimately causing cell lysis.[4] Given its central role, RIPK3 has emerged as a key therapeutic target for diseases driven by necroptotic cell death.
This compound is a highly potent and selective inhibitor of RIPK3, making it a valuable tool for dissecting the role of necroptosis in various biological systems.[5][6] However, like any chemical probe, rigorous validation of its specificity is paramount to ensure that observed biological effects are directly attributable to the inhibition of RIPK3. This guide outlines the necessary experimental approaches and provides a comparative analysis with other known RIPK3 inhibitors.
Comparative Analysis of RIPK3 Inhibitors
The selection of an appropriate RIPK3 inhibitor is critical for the specific and effective modulation of the necroptotic pathway. This section provides a quantitative comparison of this compound with other commonly used or relevant RIPK3 inhibitors.
| Inhibitor | Target(s) | IC50 vs RIPK3 (nM) | Selectivity Profile | Noteworthy Characteristics |
| This compound | RIPK3 | 1.3 [6][7] | >1000-fold selective over a panel of 300 kinases, including RIPK1. [6][8] | Induces apoptosis at higher concentrations (3-10 µM). [6][8] |
| GSK'843 | RIPK3 | 6.5[2][7] | Minimal cross-reactivity reported.[7] | Also induces apoptosis at concentrations of 3-10 µM.[2][7] |
| Zharp-99 | RIPK3 | More potent than this compound (specific IC50 not consistently reported)[9][10] | Does not inhibit RIPK1 at 10 µM.[9][10] | Reported to have a higher efficacy in blocking necroptosis in cellular and in vivo models compared to this compound.[10] |
| Dabrafenib | B-RafV600E, RIPK3 | 250 (in vitro kinase assay)[11] | Potent B-Raf inhibitor; off-target activity on RIPK3.[11] | FDA-approved drug for melanoma, offering a tool for in vivo studies with known safety profiles.[11][12][13] |
| Sorafenib | Multi-kinase, RIPK1, RIPK3 | ~50,000 (in a radioactive kinase assay for mRIPK3)[14] | Broad-spectrum kinase inhibitor with off-target effects on RIPK1 and RIPK3.[14][15] | FDA-approved drug; directly inhibits necrosome formation.[14][15] |
| Ponatinib | Bcr-Abl, RIPK1, RIPK3 | Not specified, but inhibits both RIPK1 and RIPK3[16][17] | Pan-Bcr-Abl inhibitor with off-target activity on RIPK1 and RIPK3.[16][17] | FDA-approved drug; a dual inhibitor of RIPK1 and RIPK3.[16][17] |
Experimental Protocols for Validating this compound Specificity
To rigorously validate the on-target effects of this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of this compound against purified RIPK3 kinase. The ADP-Glo™ Kinase Assay is a common method.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent depletes the remaining ATP, and then another reagent converts the generated ADP back to ATP, which is detected via a luciferase-based reaction. The resulting luminescent signal is proportional to the kinase activity.
Detailed Protocol (ADP-Glo™ Kinase Assay): [18][19][20][21]
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase substrate, such as Myelin Basic Protein (MBP), at a concentration of 0.2 mg/mL in the reaction buffer.
-
Prepare a stock solution of ATP at the desired concentration (typically at or near the Km for ATP of the kinase) in the reaction buffer.
-
Prepare serial dilutions of this compound and control compounds in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the RIPK3 enzyme solution.
-
Add 2.5 µL of the inhibitor solution (this compound or control) or vehicle.
-
Initiate the reaction by adding 5 µL of a 2X ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of RIPK3 Pathway Activation
This cell-based assay confirms that this compound inhibits the phosphorylation of RIPK3 and its downstream substrate MLKL.
Principle: Following the induction of necroptosis, cell lysates are subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated forms of RIPK3 (p-RIPK3) and MLKL (p-MLKL). A reduction in the levels of p-RIPK3 and p-MLKL in the presence of this compound indicates target engagement and pathway inhibition.
Detailed Protocol: [1][22][23][24]
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HT-29, L929, or primary macrophages) and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for 4-8 hours.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK3 (Ser227) and p-MLKL (Ser358) overnight at 4°C. Also, probe for total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-RIPK3, p-MLKL, total RIPK3, and total MLKL.
-
Normalize the phosphorylated protein levels to their respective total protein levels.
-
Compare the normalized phosphorylation levels across the different treatment groups.
-
Cell Viability and Cytotoxicity Assays
These assays quantify the protective effect of this compound against necroptotic cell death.
Principle: Necroptosis leads to a loss of plasma membrane integrity. This can be measured by the release of cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium or by the uptake of membrane-impermeant dyes like propidium iodide (PI). Alternatively, cell viability can be assessed by measuring the metabolic activity, for instance, through an ATP-based assay.
Detailed Protocol (LDH Release Assay): [1][5][6][25]
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with necroptosis-inducing stimuli in the presence or absence of this compound as described in the western blot protocol.
-
Include three control groups for each condition:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.
-
Spontaneous LDH Release Control: Untreated cells.
-
-
-
Assay Procedure:
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of a stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the percentage of cytotoxicity against the this compound concentration to determine its protective effect.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the RIPK3 signaling pathway and the experimental workflows for validating this compound's specificity.
Caption: RIPK3 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's inhibition of RIPK3 signaling via Western Blot.
Caption: Workflow for assessing the protective effect of this compound against necroptosis using an LDH release assay.
Conclusion
This compound is a potent and highly selective inhibitor of RIPK3, making it an excellent tool for studying necroptosis. However, its propensity to induce apoptosis at higher concentrations necessitates careful dose-response studies and the use of appropriate controls. The experimental protocols detailed in this guide provide a robust framework for validating the on-target specificity of this compound. By combining in vitro kinase assays with cell-based assessments of pathway inhibition and cytotoxicity, researchers can confidently attribute the observed biological effects to the specific inhibition of RIPK3-mediated necroptosis. When selecting a RIPK3 inhibitor, researchers should consider the specific experimental context, including the cell type and the desired in vivo or in vitro application, and refer to comparative data to make an informed decision.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The B-RafV600E inhibitor dabrafenib selectively inhibits RIP3 and alleviates acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dabrafenib, an inhibitor of RIP3 kinase-dependent necroptosis, reduces ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorafenib tosylate inhibits directly necrosome complex formation and protects in mouse models of inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | Small molecule inhibitor binds RIPK1, RIPK3 [reactome.org]
- 16. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. ulab360.com [ulab360.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Validating RIPK3 Inhibition: A Comparative Guide to Genetic Knockdown and GSK872
For researchers, scientists, and drug development professionals investigating the role of Receptor-Interacting Protein Kinase 3 (RIPK3) in necroptosis and other cellular processes, confirming the on-target effects of pharmacological inhibitors is paramount. This guide provides a comprehensive comparison of two principal validation methods: genetic knockdown of RIPK3 and pharmacological inhibition with GSK872, a potent and selective RIPK3 inhibitor.
The core principle behind this dual approach is to ascertain that the biological outcomes observed with this compound are directly attributable to the inhibition of RIPK3.[1] By comparing the effects of the small molecule inhibitor with the genetic removal of its target, researchers can build a robust case for the specificity of their findings.[1]
The Central Role of RIPK3 in Necroptosis
RIPK3 is a serine/threonine kinase that plays a pivotal role in the execution of necroptosis, a form of regulated necrosis.[1] Upon stimulation by factors such as tumor necrosis factor (TNF-α), RIPK1 and RIPK3 form a complex known as the necrosome.[1][2] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates its downstream effector, Mixed Lineage Kinase Domain-like (MLKL).[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and ultimately, cell death.[1]
This compound is a highly selective inhibitor that targets the kinase activity of RIPK3, effectively blocking the phosphorylation of MLKL and halting the necroptotic cascade.[3] It binds to the RIPK3 kinase domain with high affinity, exhibiting an IC50 of 1.8 nM, and inhibits its kinase activity with an IC50 of 1.3 nM.[3][4][5]
Comparative Data: Genetic Knockdown vs. This compound
The following tables summarize quantitative data from various studies that have compared the effects of RIPK3 genetic knockdown (using siRNA or generating knockout cell lines) with this compound treatment in cellular models of necroptosis.
Table 1: Inhibition of Necroptosis
| Cell Line | Necroptotic Stimulus | Method | Endpoint Measured | Result | Reference |
| L929 | TNF-α + zVAD-fmk | RIPK3 Knockdown (shRNA) | Cell Viability | Increased cell viability compared to control | [6] |
| L929 | TNF-α + zVAD-fmk | This compound (1 µM) | Cell Viability | Increased cell viability compared to control | [7] |
| HT-29 | TNF-α + zVAD-fmk | This compound | Cell Viability | Dose-dependent inhibition of necroptosis | [5][6] |
| Renal Tubular Epithelial Cells | Lipopolysaccharide (LPS) | RIPK3 Knockdown (siRNA) | Apoptosis Rate | Reduced apoptosis from 27.38% to 13.95% | [8] |
| Renal Tubular Epithelial Cells | Lipopolysaccharide (LPS) | This compound | Apoptosis Rate | Reduced apoptosis from 27.38% to 14.87% | [8] |
| ZIKV-infected Astrocytes | ZIKV infection | This compound | Cell Viability | Rescued cells from ZIKV-induced cell death | [9] |
Table 2: Effects on Downstream Signaling
| Cell Line | Necroptotic Stimulus | Method | Protein Analyzed | Effect | Reference |
| ZIKV-infected Astrocytes | ZIKV infection | This compound | Phospho-RIPK3 | Phosphorylation inhibited | [9] |
| Glutamate-treated R28 Cells | Glutamate | This compound | RIPK3, Phospho-MLKL | Expression increase inhibited | [10] |
| ICH Mouse Model | Intracerebral Hemorrhage | This compound | DAXX, Phospho-MLKL | Expression reduced | [11] |
| Renal Tubular Epithelial Cells | Lipopolysaccharide (LPS) | RIPK3 Knockdown (siRNA) | Bax, Cleaved Caspase-3 | Expression increase reversed | [8] |
| Renal Tubular Epithelial Cells | Lipopolysaccharide (LPS) | This compound | Bax, Cleaved Caspase-3 | Expression increase reversed | [8] |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention and the experimental logic, the following diagrams are provided.
Experimental Protocols
RIPK3 Knockdown via siRNA
This protocol provides a general framework for transiently knocking down RIPK3 expression using small interfering RNA (siRNA).
-
Cell Seeding: Plate cells (e.g., L929 or HT-29) in 6-well or 96-well plates to achieve 50-70% confluency at the time of transfection.[1]
-
siRNA Preparation: Dilute a validated siRNA targeting RIPK3 and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.[1]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.[1]
-
Transfection: Add the complexes to the cells.[1]
-
Incubation: Incubate the cells for 48-72 hours to achieve effective knockdown of the target protein.[1]
-
Verification of Knockdown: Before inducing necroptosis, harvest a parallel set of cells to confirm the reduction in RIPK3 expression via Western blot or qRT-PCR.[1]
This compound Treatment
This protocol outlines the steps for treating cells with the RIPK3 inhibitor this compound.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final working concentrations (typically 1-10 µM).[1][4] It is crucial to include a vehicle control group treated with the same final concentration of DMSO.
-
Inhibitor Pre-treatment: Add the this compound working solutions or vehicle control to the cells and incubate for a specified period (e.g., 1 hour) before inducing necroptosis.
-
Necroptosis Induction: Add the necroptotic stimulus (e.g., TNF-α in combination with a pan-caspase inhibitor like zVAD-fmk) to the wells.
-
Assay: After the desired incubation time, proceed with downstream assays such as cell viability measurements or protein analysis.
Important Considerations
A noteworthy observation is that at higher concentrations (typically above 3-10 µM), this compound has been reported to induce apoptosis, a different form of programmed cell death.[3][12] This on-target toxicity occurs through a mechanism where the inhibitor-bound RIPK3 recruits RIPK1, leading to the activation of caspase-8 and subsequent apoptosis.[12][13] Therefore, careful dose-response experiments are essential to distinguish the necroptosis-inhibiting effects from the apoptosis-inducing effects of this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. RIPK3 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK3 activation promotes DAXX‐dependent neuronal necroptosis after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
GSK872 in Necroptosis Research: A Comparative Guide Across Diverse Cell Types
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of regulated cell death, the selective RIPK3 inhibitor GSK872 has emerged as a critical tool. This guide provides a comprehensive cross-validation of this compound's performance in various cell types, offering a comparative analysis with alternative compounds and detailed experimental data to support its application in necroptosis studies.
This compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a central player in the execution of necroptosis, a form of programmed necrosis. Its primary mechanism of action involves binding to the kinase domain of RIPK3, thereby preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-like protein (MLKL). This inhibitory action effectively halts the necroptotic signaling cascade.[1][2][3][4][5]
Comparative Efficacy of this compound in Different Cell Types
The effectiveness of this compound in inhibiting necroptosis has been validated across a range of human and murine cell lines, as well as in primary cells. While the biochemical IC50 of this compound for RIPK3 is in the low nanomolar range (approximately 1.3 nM to 1.8 nM), the effective concentration in cell-based assays is typically 100- to 1000-fold higher, a discrepancy attributed to factors such as cell permeability and protein binding in culture media.[2][4][6]
| Cell Type | Species | Typical Effective Concentration | Key Findings |
| HT-29 (Colon Adenocarcinoma) | Human | 0.1 - 3 µM | Dose-dependent inhibition of TNF-α-induced necroptosis.[2][4] |
| 3T3-SA (Fibrosarcoma) | Mouse | 0.3 - 3 µM | Inhibition of TNF-induced cell death.[2] |
| L929 (Fibrosarcoma) | Mouse | 5 - 10 µM | Used as a model to study on-target toxicity; higher concentrations can induce apoptosis.[7] |
| Primary Human Neutrophils | Human | Not specified | Blocks necroptosis.[2] |
| SH-SY5Y (Neuroblastoma) | Human | Not specified | Neuroprotective effects observed in in vitro models of Parkinson's disease.[8] |
| BV2 (Microglia) | Mouse | Not specified | Validation of anti-inflammatory and neuroprotective effects.[8] |
| R28 (Retinal Precursor) | Rat | 40 µM (peak viability) | Protected against glutamate-induced necroptosis.[9] |
| Bone-Marrow-Derived Macrophages (BMDM) | Mouse | 0.04 - 1 µM | Protection against necroptosis.[6] |
Comparison with Alternative Necroptosis Inhibitors
This compound's specificity for RIPK3 provides a distinct advantage in dissecting the necroptosis pathway. However, a comprehensive understanding often requires comparison with other inhibitors targeting different nodes of the pathway.
| Inhibitor | Target | Mechanism of Action | Key Distinctions from this compound |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity. | Targets the upstream kinase RIPK1, making it useful for distinguishing RIPK1-dependent versus RIPK1-independent necroptosis.[9][10] |
| GSK'843 | RIPK3 | Potent RIPK3 inhibitor. | Structurally distinct from this compound, can be used to validate findings and control for off-target effects.[3][6] |
| Zharp-99 | RIPK3 | Potent RIPK3 inhibitor. | Reported to have higher efficacy in inhibiting necroptosis compared to this compound in some models.[11][12] |
Important Consideration: A notable characteristic of this compound is its potential to induce apoptosis at higher concentrations (typically 3-10 µM).[6][13] This on-target toxicity is thought to be mediated by RIPK3 scaffolding function, independent of its kinase activity. Researchers should therefore perform careful dose-response studies to identify a therapeutic window that effectively inhibits necroptosis without triggering apoptosis.[1][7]
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of this compound and the experimental procedures for its validation, the following diagrams are provided.
Caption: Mechanism of this compound in the Necroptosis Signaling Pathway.
Caption: General Experimental Workflow for Assessing this compound Efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HT-29, L929) in 96-well plates for viability assays or larger format plates for protein analysis, ensuring they reach 70-80% confluency at the time of treatment.[3]
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO.[5] Dilute the stock solution in culture medium to the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO). Incubate for 1-2 hours.[1][3]
-
Necroptosis Induction: To induce necroptosis, treat the cells with a combination of a stimulus (e.g., TNF-α at 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). The caspase inhibitor is essential to block apoptosis and direct the signaling towards necroptosis.[3]
-
Incubation: Incubate the cells for a period sufficient to induce cell death, typically ranging from 4 to 24 hours, depending on the cell type and induction stimuli.[1][3]
Western Blot Analysis for Phosphorylated RIPK3 and MLKL
-
Protein Lysate Preparation: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the target proteins.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for the Western blot.[3]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated RIPK3, total RIPK3, phosphorylated MLKL, and total MLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[1]
Cell Viability Assays
-
ATP Measurement (e.g., CellTiter-Glo® Luminescent Cell Viability Assay): This assay quantifies the amount of ATP, which is indicative of metabolically active cells. After the treatment period, add the CellTiter-Glo® reagent to each well, and measure the luminescence using a plate reader.[12]
-
Metabolic Activity Measurement (e.g., CCK-8 Assay): This colorimetric assay measures the activity of dehydrogenases in viable cells. Add the CCK-8 solution to each well, incubate, and then measure the absorbance at the appropriate wavelength.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released into the culture medium from cells with damaged plasma membranes, a hallmark of necrosis. Collect the cell culture supernatant and measure LDH activity using a commercially available kit.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 12. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of GSK872 Efficacy in Human vs. Mouse Cells
A Guide for Researchers in Drug Development
GSK872 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis signaling pathway.[1][2][3][4] Necroptosis is a form of regulated cell death implicated in various inflammatory diseases, making RIPK3 an attractive therapeutic target.[5][6][7] This guide provides a comparative analysis of this compound's efficacy in human and mouse cells, offering researchers a consolidated view of its performance, supporting data, and detailed experimental protocols.
Comparative Efficacy Data
This compound demonstrates potent inhibition of RIPK3 kinase activity in biochemical assays, with a reported IC50 of approximately 1.3 nM for the human enzyme.[1][2][3][4][5][8] However, a notable shift in potency is observed in cell-based assays, where higher concentrations are required to inhibit necroptosis. This shift, potentially 100- to 1000-fold, is a critical consideration for experimental design.[3][4][5]
This compound effectively blocks necroptosis in both human and mouse cell lines.[5][7] While it shows broad cross-species activity, some studies suggest potential variations in efficacy and on-target side effects, such as inhibitor-induced apoptosis at higher concentrations.[7][9]
The following table summarizes the available quantitative data on this compound's efficacy in common human and mouse cell lines used for necroptosis studies.
| Cell Line | Species | Assay Type | Endpoint | This compound EC50 / IC50 | Reference |
| HT-29 | Human | Cell Viability (CellTiter-Glo) | Inhibition of TNFα/Smac mimetic/z-VAD-induced necroptosis | EC50: 1.51 µM | [8] |
| MEF | Mouse | Cell Viability (CellTiter-Glo) | Inhibition of TNFα/z-VAD-induced necroptosis | EC50: 2.51 µM | [8] |
| 3T3-SA | Mouse | Cell Viability | Inhibition of TNF-induced cell death | Effective at 0.3 - 3 µM | [1][3] |
| L929 | Mouse | Cell Viability | Inhibition of TNF-induced necroptosis | Effective inhibition observed | [7] |
| BMDM | Mouse | Cytokine Expression (Q-PCR) | Inhibition of LPS/z-VAD-induced TNFα, IL-6 etc. | Effective inhibition observed | [7] |
| Primary Neutrophils | Human | Cell Viability | Blocks necroptosis | Effective inhibition observed | [1][2][5] |
Note: IC50 (Inhibitory Concentration 50%) in biochemical assays measures the concentration of an inhibitor required to reduce enzyme activity by 50%. EC50 (Effective Concentration 50%) in cell-based assays measures the concentration required to produce 50% of the maximum possible effect, such as protecting cells from death.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
GSK872: A Comparative Analysis of its Efficacy in RIPK1-Dependent and -Independent Necroptosis
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the inhibitory effects of GSK872 on two distinct pathways of necroptotic cell death: RIPK1-dependent and RIPK1-independent necroptosis. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams of the signaling pathways, this document serves as a critical resource for researchers investigating necroptosis and developing novel therapeutics targeting this cell death modality.
Necroptosis is a form of regulated necrosis implicated in a wide range of inflammatory and degenerative diseases. The canonical pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like (MLKL) protein. However, emerging evidence has revealed the existence of necroptotic pathways that are independent of RIPK1, posing a challenge for therapies solely targeting this kinase. This compound, a potent and selective inhibitor of RIPK3, has shown promise in blocking necroptosis regardless of RIPK1 involvement.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a crucial downstream effector in both RIPK1-dependent and -independent necroptosis.[1] It binds to the ATP-binding pocket of RIPK3, preventing its autophosphorylation and subsequent phosphorylation of MLKL, the terminal executioner of necroptosis.
Comparative Efficacy of this compound in Necroptosis Pathways
This compound demonstrates potent inhibition of both RIPK1-dependent and RIPK1-independent necroptosis. This is attributed to its targeting of RIPK3, a common downstream mediator in both pathways.
RIPK1-Dependent Necroptosis
In the canonical, RIPK1-dependent pathway, stimuli such as Tumor Necrosis Factor-alpha (TNFα) trigger the formation of a signaling complex that leads to the activation of RIPK1. Activated RIPK1 then recruits and activates RIPK3, initiating the necroptotic cascade. This compound effectively blocks this pathway by inhibiting RIPK3 activity.
RIPK1-Independent Necroptosis
Certain stimuli, including Toll-like receptor 3 (TLR3) ligands like polyinosinic:polycytidylic acid (poly(I:C)) or viral Z-DNA, can activate RIPK3 and induce necroptosis without the involvement of RIPK1.[2] Studies have shown that this compound is equally effective at inhibiting necroptosis induced by these RIPK1-independent stimuli.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting RIPK1-dependent and -independent necroptosis.
| Parameter | This compound | Reference |
| Target | RIPK3 Kinase | [1] |
| IC50 (Cell-Free Assay) | 1.3 nM | [3] |
| Cell-Based Assay IC50 Shift | 100- to 1000-fold higher than cell-free | [2] |
| Concentration for Apoptosis Induction | 3 - 10 µM | [3] |
| Table 1: General Properties of this compound |
| Necroptosis Model | Cell Line | Inducing Stimulus | Effective Inhibitory Concentration of this compound | Reference |
| RIPK1-Dependent | HT-29 | TNFα + z-VAD-fmk | Concentration-dependent inhibition | [2] |
| RIPK1-Dependent | 3T3-SA | TNFα + z-VAD-fmk | Concentration-dependent inhibition | [3] |
| RIPK1-Independent | L929 (RIPK1 knockdown) | TNFα + z-VAD-fmk | Effective inhibition of cell death | [4] |
| RIPK1-Independent | Fibroblasts | TLR3 ligands (poly(I:C)) | Blocks necrosis | [3] |
| RIPK1-Independent | L929 | IFNβ + poly(I:C) | ~3 µM | [5] |
| Table 2: Efficacy of this compound in Different Necroptosis Models |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways for RIPK1-dependent and RIPK1-independent necroptosis and the point of intervention for this compound.
Caption: RIPK1-Dependent Necroptosis Pathway and this compound Inhibition.
Caption: RIPK1-Independent Necroptosis Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Induction of RIPK1-Dependent Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using TNFα in combination with a pan-caspase inhibitor.[1]
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNFα (recombinant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 8,000 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Induce necroptosis by adding a combination of human TNFα (final concentration 100 ng/mL) and z-VAD-fmk (final concentration 20 µM).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
Induction of RIPK1-Independent Necroptosis in L929 Cells
This protocol details the induction of RIPK1-independent necroptosis in murine L929 fibrosarcoma cells using the TLR3 agonist poly(I:C) after interferon priming.[5]
Materials:
-
L929 cells (ATCC CCL-1)
-
RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Mouse Interferon-β (IFNβ)
-
Poly(I:C) (HMW)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Prime the cells by treating them with mouse IFNβ (final concentration 100 U/mL) for 18 hours.
-
After priming, pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Induce necroptosis by adding poly(I:C) (final concentration 20 µg/mL).
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
Western Blot Analysis of Necroptosis Markers
This protocol outlines the detection of key necroptosis-associated proteins and their phosphorylated forms by Western blotting.[6][7]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
TBS with 0.1% Tween-20 (TBST)
-
5% non-fat dry milk or BSA in TBST
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
Caption: Generalized experimental workflow for evaluating this compound.
Conclusion
This compound is a powerful research tool for dissecting the molecular mechanisms of necroptosis. Its ability to potently and selectively inhibit RIPK3 makes it an effective inhibitor of both RIPK1-dependent and -independent necroptotic pathways. This broad efficacy underscores the potential of targeting RIPK3 as a therapeutic strategy for a variety of diseases where necroptosis is a key driver of pathology. However, researchers should be mindful of the potential for this compound to induce apoptosis at higher concentrations, a factor that requires careful consideration in experimental design and data interpretation. This guide provides the necessary information for the effective utilization of this compound in the study of necroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
GSK872: A Comparative Guide to its Therapeutic Potential in Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). Through a detailed comparison with other relevant inhibitors and a focus on experimental data, this document illuminates the therapeutic potential of this compound in various disease models.
This compound has emerged as a critical tool in the study of necroptosis, a form of regulated cell death implicated in a growing number of inflammatory and degenerative diseases. By selectively targeting RIPK3, a key mediator of the necroptotic pathway, this compound offers a specific means to dissect the role of this cell death modality and explore its therapeutic inhibition. This guide synthesizes available data to provide a clear overview of its mechanism of action, its performance in preclinical studies, and a comparison with alternative compounds.
Mechanism of Action: Selective Inhibition of RIPK3-Mediated Necroptosis
This compound is a potent and highly selective inhibitor of RIPK3 kinase activity.[1][2] It binds to the RIPK3 kinase domain with high affinity, exhibiting a half-maximal inhibitory concentration (IC50) of 1.3 nM in cell-free assays and 1.8 nM for binding affinity.[1][3][4] This selectivity is crucial, as this compound shows minimal cross-reactivity with over 300 other human protein kinases, including the upstream kinase RIPK1.[1][2]
Necroptosis is a programmed form of necrosis initiated by various stimuli, including tumor necrosis factor (TNF). The core signaling pathway involves the activation of RIPK1 and RIPK3, which form a complex known as the necrosome.[5][6] Within this complex, RIPK3 is phosphorylated and, in turn, phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[5][7] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane rupture and cell death.[6][7] this compound effectively halts this cascade by preventing the phosphorylation of MLKL.[5]
It is important to note that at higher concentrations (typically 3-10 μM), this compound has been observed to induce apoptosis, a distinct form of programmed cell death.[2][8] This off-target effect should be considered when designing and interpreting experiments.
Performance in Disease Models: A Broad Therapeutic Potential
This compound has demonstrated therapeutic potential in a wide range of preclinical disease models, primarily those with a known or suspected inflammatory component driven by necroptosis.
Neurodegenerative Diseases:
-
Glaucoma: In a glutamate-induced excitotoxic model of glaucoma, this compound protected retinal ganglion cells (RGCs) from necroptosis. It significantly promoted cell survival in vitro and inhibited RGC death and retinal thinning in vivo by suppressing the RIP1/RIP3/MLKL pathway.[7] Furthermore, this compound was shown to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[7]
-
Parkinson's Disease: In an MPTP-induced mouse model of Parkinson's disease, this compound exerted neuroprotective and anti-inflammatory effects.[9] It rescued motor impairment, inhibited the death of dopaminergic neurons, and suppressed microglial activation and the expression of inflammatory mediators.[9]
Inflammatory and Ischemic Conditions:
-
Systemic Inflammatory Response Syndrome (SIRS): In a TNF-induced SIRS mouse model, the more potent RIPK3 inhibitor Zharp-99, which shares a similar mechanism with this compound, showed a protective effect.[10] This suggests that RIPK3 inhibition is a viable strategy for mitigating hyperinflammation.
-
Ischemia-Reperfusion Injury: this compound treatment has been shown to decrease the expression of HIF-1α, a key regulator of the cellular response to hypoxia, in an in vivo ischemia model.[1]
-
Acute Lung Injury (ALI): Studies have shown that inhibiting the NLRP3 inflammasome, a downstream target of the necroptotic pathway suppressed by this compound, can mitigate LPS-induced ALI.[11][12]
Comparative Analysis: this compound vs. Alternative Inhibitors
The therapeutic landscape for targeting necroptosis includes inhibitors with different specificities. Understanding these differences is critical for selecting the appropriate tool for a given research question.
| Inhibitor | Target | IC50 | Key Characteristics |
| This compound | RIPK3 | 1.3 nM (kinase activity) [1][2] | Highly potent and selective for RIPK3.[1][2] Minimal off-target effects at low concentrations.[1] Can induce apoptosis at higher concentrations.[2] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~180-490 nM | Specific inhibitor of RIPK1 kinase activity.[8] Useful for dissecting the role of RIPK1 upstream of RIPK3.[7][8] |
| Zharp-99 | RIPK3 | Not explicitly stated, but more potent than this compound | A more recent and potent RIPK3 inhibitor.[10][13] Demonstrates greater efficacy in cellular and in vivo models compared to this compound.[10][13] Also induces apoptosis, and is more potent in doing so than this compound.[10] |
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
Objective: To determine the efficacy of this compound in preventing necroptosis in a cell-based model.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29 human colorectal adenocarcinoma cells, L929 murine fibrosarcoma cells)[5][13]
-
Cell culture medium and supplements
-
This compound
-
Necroptosis-inducing stimuli: TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK)[5][13]
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.[5][13]
-
Inhibitor Pre-treatment: Pre-incubate cells with a range of this compound concentrations (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO) for 1-2 hours.[5]
-
Necroptosis Induction: Add the combination of TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells. The caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis.[5]
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (typically 4-24 hours).[5][13]
-
Cell Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's instructions.
Western Blot Analysis of Necroptosis Signaling
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key necroptosis signaling proteins.
Materials:
-
Cell lysates from the in vitro necroptosis assay
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-RIPK3, anti-phospho-RIPK3, anti-MLKL, anti-phospho-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.[5][6]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phosphorylated forms of RIPK3 and MLKL in the presence of this compound confirms its inhibitory effect.[5]
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of this compound and the experimental approaches used to evaluate it, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Head-to-Head Comparison of GSK872 and GSK'843: Potent RIPK3 Inhibitors for Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely utilized selective inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), GSK872 and GSK'843. Both compounds are invaluable tools for investigating the role of necroptosis, a form of programmed cell death, in various physiological and pathological processes. This document outlines their performance, mechanism of action, and provides detailed experimental protocols to support further research.
Executive Summary
This compound and GSK'843 are potent and selective ATP-competitive inhibitors of RIPK3 kinase activity.[1] Both compounds effectively block necroptosis in various cell lines and in vivo models.[2][3] this compound generally exhibits slightly higher potency in biochemical assays.[4][5] A critical consideration for both inhibitors is their dose-dependent induction of apoptosis at concentrations higher than those required for necroptosis inhibition.[6][7] This dual activity underscores the importance of careful dose-response studies in experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GSK'843 based on available experimental evidence.
Table 1: Biochemical Potency against RIPK3
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human RIPK3 | Kinase Activity (ADP-Glo) | 1.3 | [4] |
| Human RIPK3 | Binding Affinity (Fluorescence Polarization) | 1.8 | [4][5] | |
| GSK'843 | Human RIPK3 | Kinase Activity (ADP-Glo) | 6.5 | [4][8] |
| Human RIPK3 | Binding Affinity (Fluorescence Polarization) | 8.6 | [4][8] |
Table 2: Cellular Activity - Inhibition of Necroptosis
| Compound | Cell Line | Species | Necroptosis Induction | Cellular IC50/Effective Concentration | Reference |
| This compound | HT-29 | Human | TNF-α, SMAC mimetic, z-VAD-FMK | Effective at 0.15 - 1.2 µM | [9][10] |
| L929 | Murine | TNF-α, z-VAD-FMK | Effective at sub-micromolar concentrations | [11] | |
| 3T3-SA | Murine | TNF-α, z-VAD-FMK | Effective at 0.3 - 3 µM | [4] | |
| Primary Human Neutrophils | Human | TNF-α | Effective inhibition observed | [4] | |
| GSK'843 | HT-29 | Human | TNF-α, SMAC mimetic, z-VAD-FMK | Concentration-dependent inhibition | [4] |
| Murine Macrophages | Murine | TNF-α, z-VAD-FMK | Protected at 0.04 - 1 µM | [4][8] | |
| 3T3-SA | Murine | TNF-α, z-VAD-FMK | Effective at 0.3 - 3 µM | [4] |
Note: Cellular IC50 values for necroptosis inhibition are reported to be 100- to 1000-fold higher than biochemical IC50 values.[4] Specific cellular IC50 values can vary depending on the cell type, stimulus, and assay conditions.
Mechanism of Action and Signaling Pathway
This compound and GSK'843 exert their inhibitory effects by targeting the ATP-binding pocket of RIPK3, thereby preventing its autophosphorylation and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-like protein (MLKL). This action blocks the execution phase of necroptosis.
At higher concentrations (typically >3 µM), both inhibitors can induce a conformational change in RIPK3 that promotes the recruitment of RIPK1 and the formation of a pro-apoptotic complex, leading to caspase-8 activation and apoptosis.[6][7]
Caption: Necroptosis signaling pathway and points of inhibition by this compound and GSK'843.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro RIPK3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the enzymatic activity of RIPK3 and the inhibitory potential of this compound and GSK'843.
Materials:
-
Recombinant human RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and GSK'843 stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and GSK'843 in kinase buffer.
-
In a multiwell plate, add the RIPK3 enzyme to each well, except for the "no enzyme" control.
-
Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Inhibition Assay (Cell Viability Assay)
This protocol assesses the ability of the inhibitors to protect cells from necroptosis.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium
-
TNF-α (human or mouse, depending on the cell line)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound and GSK'843 stock solutions (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Clear-bottom, white-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound, GSK'843, or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, SMAC mimetic, and z-VAD-FMK to the appropriate wells. Include control wells with no inducers.
-
Incubate for 18-24 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent cell viability for each condition relative to the untreated control and determine the cellular IC50/EC50 values.
Caption: General experimental workflow for assessing necroptosis inhibition in a cellular assay.
Conclusion
Both this compound and GSK'843 are highly effective and selective inhibitors of RIPK3, making them essential tools for the study of necroptosis. This compound demonstrates a modest advantage in biochemical potency. The choice between these inhibitors may depend on specific experimental contexts, such as the cell type used and the desired concentration range, keeping in mind their potential to induce apoptosis at higher concentrations. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at elucidating the role of RIPK3-mediated necroptosis in health and disease.
References
- 1. Proteasome inhibition blocks necroptosis by attenuating death complex aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Independent Verification of GSK872: A Comparative Guide to RIPK3 Inhibition
For researchers, scientists, and drug development professionals investigating the role of necroptosis in disease, the selective inhibition of Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical experimental approach. GSK872 has been a widely utilized tool for this purpose. This guide provides an objective comparison of this compound with alternative compounds, supported by experimental data, to aid in the design and interpretation of studies on necroptosis.
This guide summarizes key findings on this compound and compares its performance with Necrostatin-1, a well-established RIPK1 inhibitor, and Zharp-99, a newer RIPK3 inhibitor. The data presented is collated from multiple independent studies.
Comparative Analysis of Necroptosis Inhibitors
The selection of an appropriate inhibitor is crucial for dissecting the necroptotic signaling pathway. While this compound is a potent and selective inhibitor of RIPK3, other compounds target different nodes of the pathway or offer improved potency.[1]
| Feature | This compound | Zharp-99 | Necrostatin-1 |
| Primary Target | RIPK3 Kinase Domain | RIPK3 Kinase Domain | RIPK1 Kinase Domain |
| Binding Affinity (IC50) | 1.8 nM[2] | Not explicitly stated, but potent[3] | Not applicable for RIPK3 |
| Inhibitory Activity (IC50) | 1.3 nM[2] | More potent than this compound in vitro[4] | Not applicable for RIPK3 |
| Cellular Efficacy (EC50) | Cell-type dependent, ~100-1000 fold shift from IC50[5] | More potent than this compound in HT-29 and MEF cells[3][6] | 10 - 30 µM (for RIPK1-dependent necroptosis)[2] |
| Selectivity | >1000-fold selective for RIPK3 over 300 other kinases, including RIPK1[7] | Does not affect RIPK1 kinase activity[4] | Specific for RIPK1, no reported activity against RIPK3[1] |
| Reported Side Effects | Can induce apoptosis at higher concentrations (3-10 µM)[7] | Can induce apoptosis at higher concentrations[4] | Can inhibit Indoleamine 2,3-dioxygenase (IDO) |
| Use Case | Specific inhibition of RIPK3 kinase activity | Potent inhibition of RIPK3 kinase activity in vitro and in vivo | Inhibition of RIPK1 kinase activity |
Signaling Pathway and Points of Inhibition
The necroptotic signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), which, in the absence of caspase-8 activity, leads to the formation of the necrosome, a complex containing RIPK1 and RIPK3.[2] Within this complex, RIPK3 is phosphorylated and activated, subsequently phosphorylating its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to cell lysis.[2] this compound and Zharp-99 act by directly inhibiting the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL.[2] Necrostatin-1, in contrast, targets the upstream kinase RIPK1.[1]
Caption: Necroptosis signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes a general method for inducing necroptosis in cell culture and assessing the inhibitory effects of compounds like this compound.
1. Cell Culture and Seeding:
-
Culture human colorectal adenocarcinoma (HT-29) or murine fibrosarcoma (L929) cells in appropriate media.[2]
-
Seed cells in 96-well plates to achieve 70-80% confluency on the day of the experiment.[2]
2. Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to desired concentrations (e.g., 0.1, 1, 5 µM) in cell culture media.[2]
-
Pre-incubate the cells with the inhibitor or a vehicle control (DMSO) for 1-2 hours.[2][3]
3. Necroptosis Induction:
-
Prepare a cocktail to induce necroptosis. A common combination for HT-29 cells is TNF-α (20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[2][3] The caspase inhibitor is crucial to prevent apoptosis and direct the signaling towards necroptosis.[2]
-
Add the induction cocktail to the cells and incubate for a period sufficient to induce cell death (typically 4-24 hours).[2][3]
4. Assessment of Cell Viability:
-
Measure cell viability using a suitable assay, such as one that measures ATP levels (e.g., CellTiter-Glo®).[3][6]
-
Normalize the data to untreated controls and calculate the EC50 (half-maximal effective concentration) for cell protection.
Western Blot Analysis of RIPK3 and MLKL Phosphorylation
This method is used to confirm the mechanism of action of this compound by observing the phosphorylation status of key necroptosis pathway proteins.
1. Cell Treatment and Lysate Preparation:
-
Follow the steps for cell culture, inhibitor pre-treatment, and necroptosis induction as described above.
-
After the desired incubation time (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
3. Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of RIPK3 and MLKL.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Caption: Western blot workflow for validating this compound's effect.
Conclusion
This compound remains a valuable and highly selective tool for the specific inhibition of RIPK3 kinase activity in the study of necroptosis. However, researchers should be aware of its potential to induce apoptosis at higher concentrations.[7] For studies requiring maximal potency, newer alternatives like Zharp-99 may offer an advantage.[8] The choice of inhibitor should be guided by the specific experimental question, with careful consideration of the target and potential off-target effects. The provided protocols offer a starting point for the independent verification of this compound and the comparative analysis of other necroptosis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling GSK872
For researchers, scientists, and drug development professionals, ensuring a safe and effective laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling GSK872, a potent and selective RIPK3 inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your experimental outcomes.
This compound is a valuable tool for investigating the role of necroptosis in various pathological conditions. However, its handling requires strict adherence to safety protocols to prevent accidental exposure and environmental contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans.
Immediate Safety Information at a Glance
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact[1]. |
| Body Protection | Impervious laboratory coat | Protects skin and personal clothing from contamination[1]. |
| Respiratory Protection | Suitable respirator (NIOSH-approved) | Required when handling the powder form to avoid inhalation[1]. |
First Aid Measures
In case of accidental exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention[1]. |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating eyelids and call a physician promptly[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from its arrival in the laboratory to its final disposal is essential for safety and experimental integrity.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
This compound is typically a solid, often a yellow powder.
-
Store the lyophilized powder at -20°C, desiccated. In this form, it is stable for up to 24 months.
-
Once in solution, store at -20°C and use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles[2].
Preparation of Stock Solutions
This compound exhibits varying solubility in different solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce solubility[1].
| Solvent | Solubility |
| DMSO | ~30 mg/mL[3] |
| DMF | ~30 mg/mL[3] |
| Ethanol | ~15 mg/mL[3] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening[1].
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 383.49 g/mol ), add 260.8 µL of DMSO.
-
Vortex briefly to ensure the compound is completely dissolved[1].
Experimental Protocols
This compound is a potent and selective inhibitor of receptor-interacting protein kinase 3 (RIPK3), a key mediator of necroptosis[4].
Necroptosis Signaling Pathway and Inhibition by this compound
Necroptosis is a form of regulated cell death initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). The core of this pathway involves the activation of RIPK1 and RIPK3, which form a complex known as the necrosome. Within this complex, RIPK3 is phosphorylated and in turn phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This phosphorylation triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane rupture and cell death. This compound specifically inhibits the kinase activity of RIPK3, thereby blocking the phosphorylation of MLKL and halting the necroptotic cascade[4].
Experimental Workflow: Validating this compound Inhibition of RIPK3 via Western Blot
Western blotting is a standard method to confirm the molecular mechanism of this compound by detecting the phosphorylation status of key proteins in the necroptosis pathway. A decrease in the phosphorylated forms of RIPK3 and MLKL following this compound treatment provides direct evidence of its inhibitory effect[4].
Detailed Protocol for Western Blot Validation:
-
Cell Culture and Treatment:
-
Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929) are commonly used models for studying necroptosis[4].
-
Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment[4].
-
Inhibitor Pre-treatment: Pre-incubate cells with this compound (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO) for 1-2 hours[4].
-
Necroptosis Induction: Treat cells with a combination of human or mouse TNF-α (20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for the indicated time (typically 4-8 hours). The caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis[4].
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK3, p-MLKL, total RIPK3, total MLKL, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.
-
Solid Waste: Collect unused this compound powder in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container for disposal through your institution's environmental health and safety office[1].
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container[1].
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound as a tool to advance our understanding of necroptosis and its role in disease.
References
- 1. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
